molecular formula C8H5FN2 B159336 6-Fluoroquinoxaline CAS No. 1644-14-0

6-Fluoroquinoxaline

Cat. No.: B159336
CAS No.: 1644-14-0
M. Wt: 148.14 g/mol
InChI Key: JIXCXZJOGOGGIU-UHFFFAOYSA-N
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Description

6-Fluoroquinoxaline is a fluorinated derivative of the quinoxaline heterocycle, serving as a key synthetic intermediate and functional core in diverse research fields. Its structure features a benzene ring fused with a pyrazine ring, where a fluorine atom at the 6-position activates the ring for nucleophilic substitution and influences the electronic properties of the molecule. In medicinal chemistry, this compound is a crucial precursor for the synthesis of biologically active compounds. It is notably used to prepare 6-aminoquinoxaline derivatives via nucleophilic aromatic substitution, which have been identified as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a potential therapeutic target for diseases involving dysfunctional JNK signaling . The electron-withdrawing fluorine atom facilitates these reactions, often dramatically accelerated under microwave irradiation . In materials science, fluorinated quinoxalines are valued for their electron-deficient nature, which is essential for creating push-pull systems in organic electronic devices. Researchers incorporate the this compound moiety into V-shaped, conjugated structures for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorophores with tunable photophysical properties . The fluorine substituent enhances electron-accepting capability and can improve thermal stability and photostability . This compound is provided strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCXZJOGOGGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380874
Record name 6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-14-0
Record name 6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 6-Fluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-Fluoroquinoxaline, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, outlines detailed experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.

Data Presentation

Due to the limited availability of direct experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 8.9s-
H-38.8 - 8.9s-
H-57.8 - 8.0ddJ(H-5, H-7) ≈ 2.5, J(H-5, F-6) ≈ 9.0
H-77.6 - 7.8ddJ(H-7, H-8) ≈ 9.0, J(H-7, F-6) ≈ 5.0
H-88.0 - 8.2ddJ(H-8, H-7) ≈ 9.0, J(H-8, F-6) ≈ 0.5

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 147
C-3145 - 147
C-5118 - 120 (d, J(C-5, F-6) ≈ 25 Hz)
C-6160 - 163 (d, J(C-6, F-6) ≈ 250 Hz)
C-7110 - 112 (d, J(C-7, F-6) ≈ 21 Hz)
C-8130 - 132 (d, J(C-8, F-6) ≈ 7 Hz)
C-4a140 - 142
C-8a142 - 144

¹⁹F NMR (Fluorine-19 NMR)

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-6-110 to -120m
Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150MediumAromatic C-H stretch
1600 - 1620MediumC=N stretch
1480 - 1580StrongAromatic C=C stretch
1200 - 1250StrongC-F stretch
800 - 900StrongC-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent: Ethanol or Cyclohexane

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~240 - 260Highπ → π
~320 - 340Moderateπ → π
~350 - 370Lown → π*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-200 ppm.

¹⁹F NMR Acquisition:

  • Spectrometer: Equipped with a multinuclear probe.

  • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 64-256, as ¹⁹F sensitivity is high.[1]

  • Spectral Width: A wide range, e.g., +50 to -250 ppm, should be initially surveyed.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the cuvette with the sample solution before filling it.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process for this compound.

Spectroscopic_Characterization_Workflow Overall Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of this compound Purity_Check Purity Assessment (TLC, HPLC, mp) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Data_Reporting Data Reporting & Archiving Structure_Elucidation->Data_Reporting

Caption: Overall workflow for the spectroscopic characterization of this compound.

NMR_Workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition F19_Acquisition ¹⁹F NMR Acquisition Sample_Prep->F19_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing F19_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_UV_Vis_Workflow IR and UV-Vis Spectroscopy Workflow cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Background Background Scan IR_Sample_Prep->IR_Background IR_Sample_Scan Sample Scan IR_Background->IR_Sample_Scan IR_Analysis Functional Group Analysis IR_Sample_Scan->IR_Analysis Final_Characterization Combined Spectroscopic Characterization IR_Analysis->Final_Characterization UV_Sample_Prep Sample Preparation (Dilute Solution) UV_Blank Blank Measurement UV_Sample_Prep->UV_Blank UV_Sample_Scan Sample Measurement UV_Blank->UV_Sample_Scan UV_Analysis λmax and Transition Analysis UV_Sample_Scan->UV_Analysis UV_Analysis->Final_Characterization

Caption: Workflow for IR and UV-Vis spectroscopic analyses.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Data of 6-Fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-fluoroquinoxaline derivatives. It includes tabulated spectral data, detailed experimental protocols for their synthesis and characterization, and a visualization of a key biological signaling pathway influenced by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction to this compound Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the 6-position of the quinoxaline ring can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound derivatives are being actively investigated for various therapeutic applications, including their potential as antimicrobial and antiviral agents. Notably, certain quinoxaline derivatives have shown potent inhibitory activity against HIV-1 reverse transcriptase.[1][2]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of this compound derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of Representative this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-chloro-6-fluoro-2,3-diphenyl quinoxaline-Spectral data not explicitly provided in the searched articles.
6-chloro-7-fluoroquinoxaline derivatives-Specific spectral data for a range of these derivatives were not available in the searched articles.
6-Fluoro-2,3-disubstituted quinoxalines-Detailed ¹H NMR data for a series of these compounds were not found in the search results.

Table 2: ¹³C NMR Spectral Data of Representative this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)
5-chloro-6-fluoro-2,3-diphenyl quinoxaline-Spectral data not explicitly provided in the searched articles.
6-chloro-7-fluoroquinoxaline derivatives-Specific spectral data for a range of these derivatives were not available in the searched articles.
6-Fluoro-2,3-disubstituted quinoxalines-Detailed ¹³C NMR data for a series of these compounds were not found in the search results.

Note: While general information on the NMR spectroscopy of quinoxaline derivatives is available, specific and comprehensive tabulated data for a wide range of this compound derivatives could not be compiled from the initial search results. Further targeted literature searches are recommended to obtain detailed spectral assignments for specific compounds of interest.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3]

General Synthesis of 5-chloro-6-fluoro-2,3-diphenyl quinoxaline[3]

A key intermediate, 3-chloro-4-fluorobenzene-1,2-diamine, is first synthesized. The cyclization of this diamine with benzil is then carried out under solvent-free conditions in a microwave oven by irradiating at 320 watts for 90 seconds to yield 5-chloro-6-fluoro-2,3-diphenyl quinoxaline. The conventional method for this cyclization step typically requires heating for about one hour.

Synthesis of 6-chloro-7-fluoroquinoxaline Derivatives[4]

A synthetic route to 6-chloro-7-fluoroquinoxaline derivatives begins with the protection of the amino group of 3-chloro-4-fluoroaniline via acetylation. This is followed by a nitration reaction and subsequent reduction of the nitro group to an amino group, yielding 1,2-diamino-4-chloro-5-fluorobenzene. This intermediate can then be reacted with various 1,2-dicarbonyl compounds to afford the desired 6-chloro-7-fluoroquinoxaline derivatives.

General NMR Sample Preparation and Analysis

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Biological Activity and Signaling Pathway

Certain quinoxaline derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the replication cycle of the human immunodeficiency virus.[1][2] These inhibitors bind to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its enzymatic activity.

The following diagram illustrates the general mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs), including certain quinoxaline derivatives, in the context of HIV replication.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Quinoxaline This compound Derivative (NNRTI) Quinoxaline->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by a this compound Derivative.

This diagram illustrates how a this compound derivative, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to the HIV-1 reverse transcriptase enzyme at an allosteric site. This binding event inhibits the reverse transcription of the viral RNA genome into DNA, thereby halting the viral replication cycle.

Conclusion

This technical guide has provided an overview of the ¹H and ¹³C NMR spectral data, synthetic methodologies, and a key biological mechanism of action for this compound derivatives. While specific, comprehensive NMR data for a wide array of these compounds remains to be fully compiled, the provided information on their synthesis and biological importance highlights their potential as valuable scaffolds in drug discovery. Further research is encouraged to expand the spectral database and explore the full therapeutic potential of this promising class of compounds.

References

Crystal Structure Analysis of Novel 6-Fluoroquinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of novel 6-fluoroquinoxaline compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can significantly modulate the physicochemical and biological properties of these molecules. This guide details the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, presents crystallographic data for a representative compound, and explores a key signaling pathway implicated in their mechanism of action.

Experimental Protocols

The successful determination of the crystal structure of novel this compound compounds hinges on robust and reproducible experimental methodologies. This section outlines the key protocols for synthesis, crystallization, and single-crystal X-ray diffraction.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. For this compound derivatives, this typically involves the reaction of 4-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to ensure complete conversion.

A representative synthetic pathway for a 6-chloro-7-fluoroquinoxaline derivative involves a multi-step process starting from 3-chloro-4-fluoroaniline. The amino group is first protected, followed by nitration and subsequent reduction to yield the corresponding 1,2-diamino-4-chloro-5-fluorobenzene. This intermediate can then be reacted with various diketones to generate a library of 6-chloro-7-fluoroquinoxaline derivatives.[1]

Synthesis of 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one

A specific example of the synthesis of a highly fluorinated quinoxaline derivative is the Körner–Hinsberg-type condensation.[2]

Procedure: A solution of 1,2-diamino-3,4,5,6-tetrafluorobenzene (4.4 mmol) and ninhydrin (4.4 mmol) in 50 mL of dried tetrahydrofuran (THF) is refluxed for 5 hours. The solvent is then removed under reduced pressure. The resulting solid is purified by column chromatography on silica gel using chloroform as the eluent. The collected fraction is evaporated, and the product is recrystallized from acetone to yield the target compound.[2]

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.

Procedure: The purified this compound derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to form a nearly saturated solution. The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, typically 100 or 296 K, using a specific radiation source (e.g., Mo Kα or Cu Kα). The collected data are processed, and the crystal structure is solved and refined using specialized software packages. Absorption corrections are applied to the data. The positions of non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in calculated positions.

Data Presentation: Crystallographic Data

The following table summarizes the crystallographic data for a representative novel fluorinated quinoxaline compound, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.[2]

Parameter6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one
CCDC Number2433446
Chemical FormulaC₁₅H₄F₄N₂O
Formula Weight320.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5581(3)
b (Å)6.2028(4)
c (Å)34.309(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1182.8(1)
Z4
Temperature (K)293(2)
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor (%)3.32

Mandatory Visualization

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural and biological analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (4-fluoro-1,2-phenylenediamine, α-dicarbonyl compound) reaction Condensation Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth biological_assay Biological Activity Assay purification->biological_assay xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_elucidation Structure Elucidation xrd->structure_elucidation

A generalized workflow for the synthesis and analysis of this compound derivatives.
Signaling Pathway Inhibition

Some fluorinated quinoline derivatives, which are structurally related to quinoxalines, have been shown to exert their anticancer effects by inhibiting key enzymes in metabolic pathways essential for cancer cell proliferation. One such pathway is the de novo pyrimidine biosynthesis pathway, where the enzyme dihydroorotate dehydrogenase is a critical target.[3] Inhibition of this enzyme leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell growth.

The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway.

signaling_pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna DNA & RNA Synthesis utp->dna_rna ctp->dna_rna fluoroquinoxaline This compound Derivative fluoroquinoxaline->dhodh Inhibition dhodh->orotate

Inhibition of the de novo pyrimidine biosynthesis pathway by a this compound derivative.

Conclusion

The structural analysis of novel this compound compounds provides invaluable insights for drug discovery and development. The detailed experimental protocols outlined in this guide offer a robust framework for the synthesis, crystallization, and structural elucidation of these promising therapeutic agents. The presented crystallographic data for a representative compound highlights the precise structural information that can be obtained through X-ray diffraction. Furthermore, the visualization of a key signaling pathway underscores the potential mechanism of action for this class of compounds. A multidisciplinary approach that combines synthetic chemistry, crystallography, and biological evaluation is essential for advancing the development of new and effective this compound-based therapies.

References

Theoretical Investigations into the Electronic Properties of 6-Fluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their versatile biological activities, including anticancer, antiviral, and antibacterial properties, stem from their unique electronic structure. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can profoundly modulate its electronic and pharmacokinetic properties, making 6-Fluoroquinoxaline a compound of particular interest for drug development professionals. Understanding the electronic properties of this molecule at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic properties of this compound. Due to the limited availability of direct experimental and computational data for this specific molecule in public literature, this guide synthesizes established theoretical protocols and expected results based on comprehensive studies of the parent quinoxaline molecule and its other halogenated derivatives.[1]

Theoretical Methodology: A Workflow for Analysis

The investigation of the electronic properties of this compound is primarily conducted through computational quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and reliable approach.[2] A typical workflow for such a theoretical investigation is outlined below.

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation cluster_3 Application & Validation mol_design Molecular Structure Input (this compound) method_select Method Selection (e.g., DFT/B3LYP) geom_opt Geometry Optimization mol_design->geom_opt basis_select Basis Set Selection (e.g., 6-311++G(d,p)) solvent_model Solvent Modeling (Optional) (e.g., PCM) solvent_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_calc struct_analysis Structural Analysis (Bond Lengths, Angles) electronic_calc->struct_analysis reactivity_analysis Reactivity Prediction (HOMO-LUMO Gap, Hardness) electronic_calc->reactivity_analysis spectra_sim Spectra Simulation (IR, UV-Vis, NMR) electronic_calc->spectra_sim drug_design Drug Design Insights reactivity_analysis->drug_design exp_compare Comparison with Experimental Data spectra_sim->exp_compare

Caption: A typical workflow for quantum chemical calculations of this compound.

Detailed Computational Protocols

The accuracy of theoretical predictions is highly dependent on the chosen computational methods and basis sets. The protocols outlined here are standard for achieving reliable results for medium-sized organic compounds like this compound.[2]

1. Geometry Optimization:

  • Software: Gaussian 16 or similar quantum chemistry software package.[3]

  • Method: Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is widely used for its balance of accuracy and computational cost.[4]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[5][6] The inclusion of diffuse functions (++) is important for accurately describing electron density far from the nucleus, while polarization functions (d,p) are crucial for describing the anisotropic shape of electron clouds.

  • Convergence Criteria: Calculations are typically converged to a tight criterion (e.g., 10⁻⁸ a.u.) to ensure a true energy minimum is found.[3]

  • Verification: The optimized structure is confirmed as a minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

2. Electronic Property Calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and stability.[7][8]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[4]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[8]

3. Spectroscopic Simulations:

  • UV-Vis Spectra: Electronic absorption properties and the UV-Vis spectrum are simulated using Time-Dependent DFT (TD-DFT) calculations.[5]

  • NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method.[5][6]

  • Vibrational Spectra: Infrared (IR) and Raman frequencies are computed from the optimized geometry. Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP/6-31G**) to correct for anharmonicity and other systematic errors.[4]

Predicted Electronic and Structural Properties

Based on theoretical studies of quinoxaline and its derivatives, the following tables summarize the predicted quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) Bond Angles (°)
C2-N1 1.317 N1-C2-C3 121.5
C3-N4 1.317 C2-C3-N4 121.5
N1-C10 1.365 C5-C6-C7 119.8
N4-C5 1.365 C6-C7-C8 120.5
C6-F 1.350 C6-C5-N4 119.5

| C5-C10 | 1.420 | H-C2-N1 | 117.4 |

Note: These values are estimations based on the geometry of the parent quinoxaline molecule and typical C-F bond lengths.[4]

Table 2: Predicted Electronic Properties and Reactivity Descriptors

Property Symbol Formula Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -6.50
Lowest Unoccupied Molecular Orbital Energy ELUMO - -1.85
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO 4.65
Ionization Potential I -EHOMO 6.50
Electron Affinity A -ELUMO 1.85
Electronegativity χ (I + A) / 2 4.175
Chemical Hardness η (I - A) / 2 2.325
Chemical Softness S 1 / (2η) 0.215

| Electrophilicity Index | ω | χ² / (2η) | 3.75 |

Note: These values are predictive. Hard molecules, characterized by a large HOMO-LUMO gap, are generally more stable and less reactive.[7][8]

Application in Drug Development

The calculated electronic properties provide crucial insights that guide the drug discovery process. The relationship between these computational parameters and potential therapeutic applications is a logical progression from fundamental science to applied research.

G cluster_0 Computational Analysis cluster_1 Interpretation & Hypothesis cluster_2 Drug Development Pipeline homo_lumo HOMO-LUMO Analysis reactivity_predict Predict Chemical Reactivity & Metabolic Stability homo_lumo->reactivity_predict mep Molecular Electrostatic Potential (MEP) binding_sites Identify Potential Receptor Binding Sites mep->binding_sites reactivity Reactivity Descriptors (Hardness, Electrophilicity) reactivity->reactivity_predict lead_opt Lead Optimization reactivity_predict->lead_opt target_interaction Target Interaction Modeling (Molecular Docking) binding_sites->target_interaction sar_hypothesis Formulate Structure-Activity Relationship (SAR) Hypotheses sar_hypothesis->lead_opt admet_predict ADMET Prediction

Caption: Logical flow from computational analysis to drug development applications.

  • Reactivity and Metabolism: The HOMO-LUMO gap is an indicator of a molecule's stability.[7] A larger gap suggests higher stability and lower reactivity, which can correlate with reduced metabolic degradation. The introduction of the electron-withdrawing fluorine atom is expected to lower both the HOMO and LUMO energy levels, potentially altering the molecule's redox properties and metabolic pathways.

  • Molecular Recognition: The MEP surface helps identify electron-rich nitrogen atoms and electron-poor regions, which are key sites for hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[4] This information is invaluable for molecular docking studies and for designing derivatives with improved binding affinity.[9]

  • Structure-Activity Relationship (SAR): By systematically calculating the electronic properties of a series of quinoxaline derivatives, researchers can build robust QSAR models. These models correlate electronic parameters with biological activity, enabling the prediction of the most promising candidates for synthesis and experimental testing.[10]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful, non-experimental framework for characterizing the electronic properties of novel compounds like this compound.[1] This theoretical approach yields fundamental insights into molecular geometry, electronic structure, and chemical reactivity. The data generated from these studies, including HOMO-LUMO energies, MEP surfaces, and global reactivity descriptors, are instrumental in guiding the rational design of new quinoxaline-based derivatives with enhanced therapeutic potential. While the data presented in this guide are largely predictive, they are founded on well-established computational methodologies and offer a reliable starting point for researchers and drug development professionals.

References

Computational Chemistry and DFT Analysis of 6-Fluoroquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science. The introduction of a fluorine atom to the quinoxaline scaffold can significantly modulate its physicochemical and biological properties, making 6-Fluoroquinoxaline a compound of considerable interest. This technical guide provides a comprehensive overview of the computational chemistry and Density Functional Theory (DFT) analysis of this compound. It details its synthesis, spectroscopic properties, and in-silico molecular orbital analysis. While specific experimental data for this compound is limited, this guide leverages available information and complements it with theoretical data and comparative analysis with related quinoxaline derivatives to offer valuable insights for researchers in drug discovery and materials science.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The incorporation of a fluorine atom into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity, complementing experimental data and guiding the rational design of new molecules. This guide focuses on the DFT analysis of this compound, covering its optimized geometry, spectroscopic signatures, and frontier molecular orbitals.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of 4-fluoro-1,2-phenylenediamine with glyoxal. The general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Step 1: Reduction of 4-Fluoro-2-nitroaniline: 4-Fluoro-2-nitroaniline is dissolved in a suitable solvent, such as ethanol. Catalytic hydrogenation is then carried out in the presence of a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere at room temperature. The reaction is monitored until the uptake of hydrogen is complete. The catalyst is subsequently removed by filtration to yield a solution of 4-fluoro-1,2-phenylenediamine.

  • Step 2: Condensation with Glyoxal: To the filtrate containing 4-fluoro-1,2-phenylenediamine, an aqueous solution of glyoxal (40%) is added. The mixture is then heated at reflux for a specified period, typically 24 hours.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice-water. The solid this compound is then collected by filtration and can be further purified by recrystallization from a suitable solvent.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Reduction cluster_reaction2 Step 2: Condensation 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline Catalytic Hydrogenation Catalytic Hydrogenation 4-Fluoro-2-nitroaniline->Catalytic Hydrogenation Glyoxal (40% in water) Glyoxal (40% in water) Reflux (24h) Reflux (24h) Glyoxal (40% in water)->Reflux (24h) 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Catalytic Hydrogenation->4-fluoro-1,2-phenylenediamine 10% Pd/C, H2 (1 atm), Ethanol 10% Pd/C, H2 (1 atm), Ethanol 4-fluoro-1,2-phenylenediamine->Reflux (24h) This compound This compound Reflux (24h)->this compound

Figure 1: Synthetic workflow for this compound.

Computational Details

The theoretical calculations for quinoxaline and its derivatives are typically performed using the Gaussian suite of programs. The geometry optimization and subsequent frequency calculations are commonly carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Computational Protocol

  • Geometry Optimization: The initial structure of this compound is built and optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These frequencies can be used to simulate the IR and Raman spectra.

  • Spectroscopic Calculations: 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. UV-Vis electronic transitions are predicted using Time-Dependent DFT (TD-DFT).

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are determined. The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis is performed to understand intramolecular charge transfer and hyperconjugative interactions.

G DFT Analysis Workflow Initial Structure Initial Structure Geometry Optimization (DFT/B3LYP) Geometry Optimization (DFT/B3LYP) Initial Structure->Geometry Optimization (DFT/B3LYP) Frequency Calculation Frequency Calculation Geometry Optimization (DFT/B3LYP)->Frequency Calculation Optimized Structure Optimized Structure Frequency Calculation->Optimized Structure Spectroscopic Analysis Spectroscopic Analysis Optimized Structure->Spectroscopic Analysis Molecular Orbital Analysis Molecular Orbital Analysis Optimized Structure->Molecular Orbital Analysis FT-IR & Raman FT-IR & Raman Spectroscopic Analysis->FT-IR & Raman NMR NMR Spectroscopic Analysis->NMR UV-Vis UV-Vis Spectroscopic Analysis->UV-Vis HOMO-LUMO HOMO-LUMO Molecular Orbital Analysis->HOMO-LUMO MEP MEP Molecular Orbital Analysis->MEP NBO NBO Molecular Orbital Analysis->NBO

Figure 2: General workflow for DFT analysis.

Structural and Spectroscopic Analysis

Due to the limited availability of specific experimental and computational data for this compound, the following sections will present data for the parent quinoxaline molecule as a reference, supplemented with expected trends for the fluoro-substituted derivative.

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of quinoxaline have been determined by DFT calculations. The introduction of a fluorine atom at the 6-position is expected to cause minor changes in the geometry of the benzene ring due to its electron-withdrawing nature.

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Quinoxaline (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.415C2-C1-C6120.5
C1-C61.423C1-C2-C3120.4
C2-C31.372C2-C3-C4120.5
C3-C41.415C3-C4-C5118.9
C4-C51.423C4-C5-N1121.8
C5-N11.328C5-C10-N2119.3
N1-C91.370C1-C6-C7118.9

Note: Atom numbering for quinoxaline may vary. The data presented here is for illustrative purposes.

Vibrational Spectroscopy (FT-IR)

The vibrational spectrum of quinoxaline has been extensively studied both experimentally and theoretically. The calculated vibrational frequencies, after scaling, show good agreement with the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching, C=C and C=N stretching, and various bending and deformation modes. For this compound, a characteristic C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Quinoxaline (B3LYP/6-311++G(d,p))

Wavenumber (cm⁻¹)Assignment
~3060C-H stretching
~1620C=C stretching
~1580C=N stretching
~1370C-H in-plane bending
~870C-H out-of-plane bending
NMR Spectroscopy

The 1H and 13C NMR chemical shifts of quinoxaline have been calculated using the GIAO method. The introduction of the fluorine atom at the 6-position in this compound will significantly influence the chemical shifts of the neighboring protons and carbons due to its high electronegativity and through-space coupling effects. Specifically, the signals for H-5, H-7, and the carbons of the fluorinated ring will be most affected.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for Quinoxaline

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C2/C3~8.8~145
C5/C8~8.1~130
C6/C7~7.7~129
C9/C10-~143
UV-Vis Spectroscopy

The electronic absorption spectrum of quinoxaline is characterized by π → π* and n → π* transitions. TD-DFT calculations can predict the absorption maxima (λmax) and the nature of these electronic transitions. The fluorine substituent in this compound is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands depending on the nature of the electronic transition.

Table 4: Calculated UV-Vis Absorption Data for Quinoxaline

λmax (nm)Oscillator Strength (f)Major Contribution
~315> 0.1HOMO → LUMO (π → π)
~235> 0.1HOMO-1 → LUMO (π → π)

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoxaline. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

G HOMO-LUMO Energy Diagram homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital homo->lumo

Figure 3: Conceptual diagram of HOMO-LUMO energy levels.

Table 5: Calculated HOMO, LUMO, and Energy Gap (eV) for Quinoxaline

ParameterEnergy (eV)
EHOMO~ -6.5
ELUMO~ -1.5
ΔE (Gap)~ 5.0

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In the MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the nitrogen atoms of the pyrazine ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The fluorine atom will also create a region of negative potential. The hydrogen atoms and the regions around the carbon atoms of the pyrazine ring are expected to be electron-deficient (blue).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. It describes the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis type (antibonding or Rydberg) NBOs. The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization. For this compound, significant interactions are expected between the lone pairs of the nitrogen and fluorine atoms and the π* orbitals of the aromatic system.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the computational chemistry and DFT analysis of this compound. While specific experimental data for this compound is scarce, theoretical calculations and comparisons with the parent quinoxaline molecule offer valuable insights into its synthesis, structure, and electronic properties. The presence of the fluorine atom is predicted to significantly influence its spectroscopic characteristics and molecular reactivity.

The data and methodologies presented herein can serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science. Further experimental validation of the theoretical findings is warranted to fully elucidate the properties of this compound and unlock its potential in various applications. The computational approaches detailed in this guide can be extended to other substituted quinoxalines to build a comprehensive understanding of structure-property relationships within this important class of heterocyclic compounds.

The Photophysical Landscape of 6-Fluoroquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, extensively studied for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of a fluorine atom at the 6-position of the quinoxaline core is expected to modulate its electronic and, consequently, its photophysical properties, making 6-Fluoroquinoxaline a molecule of significant interest. This technical guide provides a comprehensive overview of the anticipated photophysical properties of this compound, grounded in the known characteristics of the parent quinoxaline system. It details the fundamental photophysical processes, experimental methodologies for their characterization, and presents representative data from closely related compounds due to the current absence of specific experimental data for this compound in peer-reviewed literature.

Core Photophysical Properties of Quinoxalines

The photophysical behavior of the quinoxaline scaffold is dictated by its electronic structure, which features a fused benzene and pyrazine ring system. The absorption spectra of quinoxaline derivatives typically display two primary bands: a higher energy band between 250-300 nm resulting from π-π* transitions within the aromatic system, and a lower energy band in the 350-400 nm region, which is attributed to n-π* electronic transitions involving the non-bonding electrons of the nitrogen atoms.[1][2]

Many quinoxaline compounds exhibit fluorescence, with emission maxima that can be tuned across the visible spectrum by introducing various substituents.[1][3] The nature and position of these substituents can significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn affect the Stoke's shift, quantum yield, and fluorescence lifetime.[1] For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][2]

Representative Photophysical Data of Quinoxaline Derivatives
Compound/DerivativeSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
QuinoxalineVarious~350-400 (n-π*)-Low-
Phenyl-substituted QuinoxalinesTHF~364-371~405-417--
Biphenyl-substituted QuinoxalineTHF~371~417--
Quinoxaline-fused[4]carbohelicenesVarious~380~490-502up to 0.452.7-4.0
Diimidazo[1,2-a:2',1'-c]quinoxalineTHF--0.72-

Note: This table presents a compilation of data from various sources on different quinoxaline derivatives and is intended for illustrative purposes.[1][5][6][7]

Key Photophysical Processes: A Visual Guide

The interaction of light with a molecule like this compound initiates a series of photophysical processes. These events, from absorption to emission, are classically illustrated by a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S2 S₂ (Second Excited Singlet) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_ss_fluor Steady-State Fluorescence cluster_qy Quantum Yield Measurement cluster_tr_fluor Time-Resolved Fluorescence prep Prepare solutions of known concentration in spectroscopic grade solvent uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis emission Measure Emission Spectrum prep->emission qy_measure Measure fluorescence of sample and standard prep->qy_measure tcspc Measure Fluorescence Decay (TCSPC) prep->tcspc beer_lambert Determine λ_abs and ε uv_vis->beer_lambert stokes Determine λ_em and Stokes Shift emission->stokes excitation Measure Excitation Spectrum excitation->stokes qy_calc Calculate Relative Quantum Yield (Φ_f) qy_measure->qy_calc lifetime_calc Determine Fluorescence Lifetime (τ_f) tcspc->lifetime_calc

References

Determining the Quantum Yield of 6-Fluoroquinoxaline Fluorophores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the determination of the fluorescence quantum yield (Φf) of 6-Fluoroquinoxaline-based fluorophores. The methodologies outlined herein are essential for characterizing the photophysical properties of these compounds, which is a critical step in their development for various applications, including biological imaging and drug discovery.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for fluorescent probes and labels. The determination of Φf is crucial for comparing the performance of different fluorophores and for selecting the most suitable candidate for a specific application.

Methodologies for Quantum Yield Determination

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

  • Absolute Method: This method directly measures the number of photons emitted and absorbed using an integrating sphere. While it is the most accurate method, it requires specialized and calibrated instrumentation not available in all laboratories.[4][5]

  • Relative Method (Comparative Method): This is the more commonly used approach due to its simplicity and accessibility.[2][3][6] It involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized reference standard with a known quantum yield.[2][3] This guide will focus on the detailed protocol for the relative quantum yield determination.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a this compound derivative can be determined by comparing its spectroscopic properties to a suitable fluorescent standard. The choice of the standard is critical and should ideally have absorption and emission profiles that are close to those of the sample. For quinoxaline derivatives, which often absorb in the UV-Vis region, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95).[7]

Materials and Instrumentation
  • Spectrophotometer: To measure absorbance (Optical Density).

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent must be used for both.

  • This compound Derivative (Sample)

  • Fluorescence Standard

Detailed Experimental Steps
  • Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm cuvette.[1][2] This low absorbance range is crucial to avoid inner filter effects.[2]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance value at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.

    • Integrate the area under the fluorescence emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound derivative and the standard.

    • Perform a linear regression for both data sets. The slope of the resulting straight line is 'm'.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

      Where:

      • Φf_std is the quantum yield of the standard.

      • m_sample is the slope from the plot for the this compound derivative.

      • m_std is the slope from the plot for the standard.

      • η_sample is the refractive index of the solvent used for the sample.

      • η_std is the refractive index of the solvent used for the standard.[1] (Note: If the same solvent is used for both sample and standard, the ratio of the refractive indices is 1).

Data Presentation

The quantitative data obtained from the quantum yield determination should be summarized in a clear and structured manner to facilitate comparison and analysis.

Table 1: Photophysical Properties of this compound Derivative and Reference Standard

CompoundSolventλ_abs (nm)λ_em (nm)Slope (m)Refractive Index (η)Quantum Yield (Φf)
This compounde.g., Ethanole.g., 350e.g., 450Calculatede.g., 1.36Calculated
e.g., Quinine Sulfatee.g., 0.1 M H₂SO₄e.g., 348e.g., 448Calculatede.g., 1.330.54

Visualizing the Experimental Workflow

A clear visualization of the experimental process is essential for understanding the logical flow of the quantum yield determination. The following diagram, generated using Graphviz, illustrates the key steps.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution dilute_sample Create Serial Dilutions (Sample) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Serial Dilutions (Standard) prep_std->dilute_std abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measurement Absorbance in range 0.01-0.1 dilute_std->abs_measurement fluo_measurement Measure Fluorescence (Spectrofluorometer) abs_measurement->fluo_measurement Excite at λ_abs plot_data Plot Integrated Fluorescence vs. Absorbance fluo_measurement->plot_data Integrate emission spectra calc_qy Calculate Quantum Yield (Φf) plot_data->calc_qy Determine slopes (m)

Caption: Experimental workflow for relative quantum yield determination.

Logical Relationship of Quantum Yield Calculation

The calculation of the relative quantum yield is based on the principle that for optically dilute solutions, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield.

logical_relationship cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result qy_std Known Quantum Yield of Standard (Φf_std) formula Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) qy_std->formula slope_sample Slope of Sample Plot (m_sample) slope_sample->formula slope_std Slope of Standard Plot (m_std) slope_std->formula n_sample Refractive Index of Sample Solvent (η_sample) n_sample->formula n_std Refractive Index of Standard Solvent (η_std) n_std->formula qy_sample Quantum Yield of This compound (Φf_sample) formula->qy_sample

References

Exploring the Structure-Activity Relationship of the 6-Fluoroquinoxaline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties. The introduction of a fluorine atom at the 6-position of the quinoxaline ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide aims to provide an in-depth exploration of the structure-activity relationship (SAR) of the 6-fluoroquinoxaline scaffold, drawing upon available data and insights from closely related 6-substituted quinoxaline analogs to inform rational drug design and development.

Anticancer Activity

The 6-position of the quinoxaline ring has been a key point for modification in the development of anticancer agents, particularly kinase inhibitors. While specific data on this compound derivatives as anticancer agents is limited, studies on related 6-substituted analogs provide valuable SAR insights.

Kinase Inhibition

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position can significantly impact the potency and selectivity of kinase inhibitors. For instance, in a series of N-aryl-6-aminoquinoxalines, substitutions at this position were explored to optimize interactions within the ATP-binding pocket of the target kinase, PFKFB3.

  • Role of Fluorine: While direct comparisons are scarce, the introduction of a fluorine atom at the 6-position is anticipated to enhance binding affinity through favorable electrostatic interactions with the kinase domain. Furthermore, the metabolic stability of the molecule could be improved, leading to a better pharmacokinetic profile.

Table 1: Anticancer Activity of Representative 6-Substituted Quinoxaline Analogs

Compound ID6-Substituent2,3-SubstituentsTarget/Cell LineActivity (IC50/GI50 in µM)Reference
1 -NH-arylVariedPFKFB3 Kinase0.014 - >10[1]
2 -NH-acetyl2,3-difuranylA549, AsPC-1, etc.1.5 - 5.0[2]
3 -NH-phenylurea2,3-difuranylA549, AsPC-1, etc.0.2 - 1.0[2]

Note: This table is illustrative and compiles data from related 6-substituted quinoxalines to infer potential SAR trends for 6-fluoro analogs. Specific quantitative data for this compound anticancer agents was not available in the reviewed literature.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents: Recombinant human kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • The test compound (at various concentrations) is incubated with the kinase and its substrate in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into a luminescent signal.

    • The luminescence is measured using a luminometer, and the IC50 value is calculated.

Signaling Pathway Diagram

kinase_inhibition_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A potential mechanism of action for this compound kinase inhibitors.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents, with some analogs exhibiting activity against a range of viruses, including HIV. The substitution pattern on the quinoxaline ring is crucial for their antiviral potency.

Anti-HIV Activity

A notable example of a this compound derivative with biological activity is in the context of anti-HIV research.

Structure-Activity Relationship Insights:

  • Halogenation at C6 and C7: A study on 6-chloro-7-fluoroquinoxaline derivatives revealed that these compounds could serve as a core for designing novel anti-HIV agents. The presence of halogens at these positions is thought to influence the electronic properties of the scaffold, potentially enhancing interactions with viral enzymes.

  • Substituents at C2 and C3: For the 6-chloro-7-fluoroquinoxaline series, bulky substituents at the 2 and 3 positions were found to be favorable for anti-HIV activity. This suggests that these positions are important for steric and hydrophobic interactions with the target protein.

Table 2: Anti-HIV Activity of 6-Chloro-7-Fluoroquinoxaline Derivatives

Compound ID2-Substituent3-SubstituentHIV Strain IIIB IC50 (µg/mL)Vero Cell IC50 (µg/mL)Reference
23 Bulky Group ABulky Group B>11.78>100[3]
24 Bulky Group CBulky Group D>15.45>100[3]

Note: The exact structures of the bulky substituents were not detailed in the abstract. This table highlights the reported activity of 6-fluoro-containing quinoxalines.

Experimental Protocols

Anti-HIV Assay (General Protocol)

The antiviral activity of compounds against HIV is typically evaluated in cell-based assays.

  • Cell Lines: Human T-lymphocyte cell lines (e.g., MT-4) that are susceptible to HIV infection.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB).

  • Procedure:

    • Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds.

    • The cells are then infected with a standardized amount of HIV.

    • After several days of incubation, the cytopathic effect (CPE) of the virus is measured. This can be done using various methods, such as the MTT assay, which measures cell viability.

    • The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined.

    • Cytotoxicity of the compounds on uninfected cells is also assessed to determine the selectivity index (SI = CC50/IC50).

Experimental Workflow Diagram

antiviral_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis of this compound Analogs Synthesis of this compound Analogs Primary Anti-HIV Assay (Cell-based) Primary Anti-HIV Assay (Cell-based) Synthesis of this compound Analogs->Primary Anti-HIV Assay (Cell-based) Cytotoxicity Assay Cytotoxicity Assay Synthesis of this compound Analogs->Cytotoxicity Assay Determination of IC50 and CC50 Determination of IC50 and CC50 Primary Anti-HIV Assay (Cell-based)->Determination of IC50 and CC50 Cytotoxicity Assay->Determination of IC50 and CC50 Identify Active Scaffolds Identify Active Scaffolds Determination of IC50 and CC50->Identify Active Scaffolds Structure-Activity Relationship Analysis Structure-Activity Relationship Analysis Identify Active Scaffolds->Structure-Activity Relationship Analysis Lead Optimization Lead Optimization Structure-Activity Relationship Analysis->Lead Optimization

Caption: A typical experimental workflow for the discovery of antiviral this compound derivatives.

Neuroprotective Activity

The quinoxaline scaffold has also been explored for its potential in treating neurodegenerative diseases. Studies on 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects, suggesting that the 6-position is a viable site for modification to achieve desired pharmacological properties.

Structure-Activity Relationship Insights:

  • 6-Amino Group: The presence of an amino group at the 6-position appears to be important for the neuroprotective activity of some quinoxaline derivatives. This group can participate in hydrogen bonding interactions with target proteins.

  • Impact of 6-Fluoro Substitution: Replacing the 6-amino group with a 6-fluoro substituent would significantly alter the electronic and hydrogen-bonding properties of the molecule. While this specific modification has not been extensively reported in the context of neuroprotection, it could lead to compounds with different target profiles or improved blood-brain barrier permeability due to increased lipophilicity.

Table 3: Neuroprotective Activity of Representative 6-Aminoquinoxaline Analogs

Compound ID2-Substituent3-SubstituentNeuroprotective EffectModel SystemReference
MPAQ MethylPhenylProtection of dopaminergic neuronsRat midbrain cultures[4]
PAQ (4c) PhenylAcetylAttenuation of neurodegenerationMouse model of Parkinson's disease[5]

Note: This table showcases the neuroprotective potential of 6-aminoquinoxalines, providing a basis for designing future 6-fluoro analogs with potential neuroprotective properties.

Experimental Protocols

Neuroprotection Assay (General Protocol)

A common in vitro model to assess neuroprotective effects involves challenging neuronal cells with a neurotoxin.

  • Cell Culture: Primary neuronal cultures (e.g., dopaminergic neurons) or neuronal cell lines (e.g., SH-SY5Y).

  • Neurotoxin: A substance that induces neuronal cell death, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease.

  • Procedure:

    • Neuronal cells are pre-treated with various concentrations of the test compound.

    • The cells are then exposed to the neurotoxin.

    • After an incubation period, cell viability is assessed using methods like the MTT assay or by counting surviving neurons (e.g., tyrosine hydroxylase-positive neurons for dopaminergic cells).

    • The concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is determined.

Logical Relationship Diagram

neuroprotection_logic Neurotoxin (e.g., 6-OHDA) Neurotoxin (e.g., 6-OHDA) Oxidative Stress Oxidative Stress Neurotoxin (e.g., 6-OHDA)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin (e.g., 6-OHDA)->Mitochondrial Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death This compound Analog This compound Analog This compound Analog->Oxidative Stress Inhibits This compound Analog->Mitochondrial Dysfunction Protects This compound Analog->Apoptosis Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoroquinoxaline as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroquinoxaline is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that can enhance metabolic stability, bioavailability, and target binding affinity of derivative compounds. This document provides detailed protocols for the synthesis of this compound and highlights its application as a versatile building block in the development of therapeutic agents. The information presented is intended to support researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The fusion of a benzene ring and a pyrazine ring creates a privileged scaffold that has been successfully exploited in the development of antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5]

The introduction of a fluorine atom at the 6-position of the quinoxaline ring system further enhances its desirability as a building block in drug discovery.[6] Fluorine's high electronegativity and small atomic radius can significantly modulate the electronic properties and conformation of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4][6] this compound serves as a key intermediate for the synthesis of a wide array of functionalized quinoxalines with diverse therapeutic applications.

Synthesis of this compound

The most common and effective method for synthesizing the quinoxaline core is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] The synthesis of this compound typically proceeds via a two-step process, starting with the reduction of a commercially available nitroaniline precursor, followed by cyclocondensation.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This procedure is adapted from established methods for the reduction of nitroanilines.[9]

  • Reaction Setup: To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, cautiously add 10% Palladium on carbon (10% w/w of the starting material).

  • Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethanol.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol follows the general principle of quinoxaline synthesis by condensation.[7]

  • Reaction Setup: The crude 4-fluoro-1,2-phenylenediamine (1.0 eq) is dissolved in ethanol (15 mL per gram).

  • Reagent Addition: To this solution, an aqueous solution of glyoxal (40% in H₂O, 1.1 eq) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours.

  • Reaction Monitoring: The formation of the product is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford pure this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and a related derivative.

Product NameStarting MaterialsReaction ConditionsTypical Yield (%)Reference
This compound4-Fluoro-1,2-phenylenediamine, GlyoxalConventional HeatingNot specified, but generally good for this reaction type.[9]
2,3-Dimethyl-6-fluoroquinoxaline4-Fluoro-1,2-phenylenediamine, BiacetylNot specified57[9]
6-Amino-substituted quinoxalinesThis compound, Various aminesMicrowave irradiation (200 °C, 30 min)63-80 (for analogous reactions)[9]

Applications in Drug Development

This compound is a valuable building block for the synthesis of a diverse range of biologically active compounds. The fluorine atom at the 6-position can enhance interactions with biological targets and improve the metabolic stability of the resulting molecules.[4]

Role as a Bioactive Scaffold

G cluster_derivatives Bioactive Derivatives cluster_targets Biological Targets/Pathways A This compound (Building Block) B Antibacterial Agents A->B Functionalization (e.g., Amination) C Anticancer Agents A->C Further Elaboration D Antiviral Agents (e.g., Anti-HIV) A->D Cyclization/ Condensation E Kinase Inhibitors A->E Side-chain Modification F Bacterial Enzymes (e.g., DNA Gyrase) B->F G Tumor Cell Proliferation Pathways C->G H Viral Enzymes (e.g., Integrase) D->H I Protein Kinases E->I

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-fluoroquinoxaline as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, and the introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to functionalize the this compound core, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This application note will focus on three primary palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various boronic acids allows for the introduction of a wide range of substituents at the 6-position.

Quantitative Data for Suzuki-Miyaura Coupling

While specific examples for this compound are not extensively documented in publicly available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 9-benzyl-6-chloropurine, which demonstrates the feasibility and general parameters for such transformations.[2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₃PO₄Toluene1101289
24-Methylphenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₃PO₄Toluene1101289
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems and provides a strong starting point for the optimization of reactions with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This reaction is particularly valuable for the preparation of novel quinoxaline derivatives with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents data from the Buchwald-Hartwig amination of 6-bromoflavone, a substrate with a similar electronic environment to this compound, demonstrating the scope of the reaction with various anilines.[3]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101223
2PhenylaminePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101250
34-ToluidinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101295
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of this compound and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, DavePhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Amine - Precatalyst & Ligand - Base Inert Inert Atmosphere (Glovebox/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-130 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Cool & Filter Monitor->Filter Extract Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling of this compound

The Sonogashira coupling provides a direct route to synthesize 6-alkynylquinoxalines, which are valuable intermediates for further transformations and can exhibit interesting photophysical or biological properties.

Quantitative Data for Sonogashira Coupling

The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a substrate with high structural and electronic similarity to this compound, demonstrating excellent yields with a variety of terminal alkynes.[4]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693
21-OctynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1685
34-EthynyltoluenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on the successful coupling of a similar fluoro-substituted heterocycle and serves as a reliable starting point.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-15 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-30 mol%)

  • Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Pd Catalyst & CuI Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent & Base Inert->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at RT (or Heat) Alkyne->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Dilute & Wash Monitor->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Sonogashira Coupling Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a diverse range of functionalized quinoxaline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient access to C-C and C-N coupled products, which are of significant interest in the fields of medicinal chemistry and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers to facilitate the development of novel compounds based on the this compound scaffold. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: 6-Fluoroquinoxaline-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of 6-fluoroquinoxaline-based fluorescent probes for the selective detection of metal ions. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can enhance the photophysical properties and selectivity of the probe, making these compounds valuable tools for environmental monitoring, biological imaging, and drug discovery processes.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the development of fluorescent chemosensors. Their rigid, planar structure and electron-deficient nature make them excellent fluorophores. The strategic functionalization of the quinoxaline core with specific metal ion recognition moieties allows for the creation of highly selective and sensitive fluorescent probes. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence upon metal ion binding.

The incorporation of a fluorine atom at the 6-position of the quinoxaline ring can modulate the electronic properties of the fluorophore, potentially leading to improved quantum yields, larger Stokes shifts, and enhanced selectivity towards specific metal ions. This document outlines the synthesis and application of a representative this compound-based Schiff base fluorescent probe for the detection of trivalent aluminum ions (Al³⁺).

Data Presentation

The performance of a this compound-based fluorescent probe for the detection of various metal ions is summarized in the table below. The data is representative and compiled from studies on analogous quinoxaline-based chemosensors.

Probe/Metal IonLinear Range (µM)Limit of Detection (LOD) (µM)Response TimeSelectivity
6-FQ-Probe 1 / Al³⁺ 0.5 - 200.25< 2 minutesHigh selectivity over other common cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺)
6-FQ-Probe 1 / Zn²⁺ 1 - 500.8< 5 minutesModerate selectivity
6-FQ-Probe 1 / Cu²⁺ 2 - 1001.2< 1 minuteFluorescence quenching observed

Experimental Protocols

Synthesis of a this compound-Based Schiff Base Probe (6-FQ-Probe 1)

This protocol describes a general two-step synthesis for a this compound-based fluorescent probe.

Step 1: Synthesis of this compound-2,3-dicarbaldehyde

  • Starting Material: Begin with 4-fluoro-1,2-phenylenediamine.

  • Condensation Reaction: React 4-fluoro-1,2-phenylenediamine with 2,3-butanedione (diacetyl) in a suitable solvent such as ethanol with a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours.

  • Oxidation: The resulting 6-fluoro-2,3-dimethylquinoxaline is then oxidized using selenium dioxide (SeO₂) in a solvent mixture like dioxane/water. The reaction is typically heated at reflux for 12-24 hours.

  • Purification: After completion, the reaction mixture is cooled, filtered to remove selenium metal, and the solvent is removed under reduced pressure. The crude this compound-2,3-dicarbaldehyde is purified by column chromatography on silica gel.

Step 2: Synthesis of the Schiff Base Probe (6-FQ-Probe 1)

  • Reaction Setup: Dissolve this compound-2,3-dicarbaldehyde (1 equivalent) in anhydrous ethanol.

  • Addition of Amine: To this solution, add 2-aminophenol (2 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure this compound-based Schiff base probe.

Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the procedure for evaluating the metal ion sensing capabilities of the synthesized this compound probe.

Materials and Equipment:

  • Stock solution of the this compound probe (1 mM in DMSO).

  • Stock solutions of various metal perchlorate salts (e.g., Al(ClO₄)₃, Zn(ClO₄)₂, Cu(ClO₄)₂) (10 mM in deionized water).

  • HEPES buffer (10 mM, pH 7.4).

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in HEPES buffer.

  • Blank Measurement: Record the fluorescence emission spectrum of the probe solution alone. The excitation wavelength should be determined from the absorption maximum of the probe.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add incremental amounts of the metal ion stock solution (e.g., 0.2, 0.4, 0.6... equivalents).

    • After each addition, mix the solution gently and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant. The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.

  • Selectivity Study:

    • Prepare solutions of the probe (10 µM) containing a high concentration (e.g., 50 µM) of various potentially interfering metal ions.

    • Record the fluorescence spectrum of each solution.

    • To these solutions, add the target metal ion (e.g., Al³⁺) and record the change in fluorescence to assess the probe's selectivity.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling mechanism.

experimental_workflow cluster_synthesis Probe Synthesis cluster_detection Metal Ion Detection start 4-Fluoro-1,2- phenylenediamine intermediate1 6-Fluoro-2,3- dimethylquinoxaline start->intermediate1 Diacetyl, EtOH intermediate2 This compound- 2,3-dicarbaldehyde intermediate1->intermediate2 SeO2, Dioxane/H2O probe 6-FQ-Probe 1 (Schiff Base) intermediate2->probe 2-Aminophenol, EtOH prepare_sol Prepare Probe & Metal Ion Solutions probe->prepare_sol titration Fluorescence Titration prepare_sol->titration analysis Data Analysis (LOD, Selectivity) titration->analysis result Quantitative Results analysis->result

General workflow for synthesis and application of the this compound probe.

signaling_pathway cluster_probe Probe Alone (Low Fluorescence) cluster_complex Probe + Metal Ion (High Fluorescence) probe 6-FQ-Probe 1 excited_probe Excited State probe->excited_probe Excitation (hν) complex [Probe-Al³⁺] Complex probe->complex + Al³⁺ excited_probe->probe Non-radiative decay (PET) excited_complex Excited State complex->excited_complex Excitation (hν) excited_complex->complex Fluorescence (CHEF) metal_ion Al³⁺

Proposed CHEF signaling mechanism for the this compound probe.

Application of 6-Fluoroquinoxaline Derivatives in Live-Cell Bioimaging: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has garnered significant attention in the development of fluorescent probes for bioimaging due to its advantageous photophysical properties and synthetic accessibility. The introduction of a fluorine atom at the 6-position of the quinoxaline ring can modulate the electronic properties of the molecule, potentially enhancing its fluorescence quantum yield, photostability, and utility as a sensor for various biological analytes. This document provides a detailed overview of the known applications of 6-fluoroquinoxaline derivatives in live-cell bioimaging, complete with quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research settings.

While the exploration of this compound in bioimaging is an emerging field, existing research demonstrates its potential, particularly in the development of sensors for pH and metal ions.

I. Quantitative Data of 6-Substituted Quinoxaline-Based Fluorescent Probes

To facilitate the comparison of the photophysical properties of relevant quinoxaline-based probes, the following table summarizes key quantitative data from the literature.

Probe Name/DerivativeAnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent/MediumReference
QC1 (6,7-bis[(3-aminopropyl)amino]-2,3-bis(4-methoxycarbonylphenyl)quinoxaline)pH480 (in acidic media)550 (in acidic media)Not specifiedChloroform/Aqueous[1]
QM (6-methyl-2,3-di(quinoline-2-yl)quinoxaline)Fe³⁺/Cu²⁺Not specified for fluorescenceQuenched by Cu²⁺Not applicableNot specified[2]

II. Applications in Live-Cell Bioimaging

A. pH Sensing in Live Cells

Certain 6,7-diaminoquinoxaline derivatives have been engineered as fluorescent pH indicators for acidic environments. One such example is the push-pull quinoxaline derivative QC1 .[1] This probe exhibits a significant shift in its absorption and emission spectra in response to changes in pH, making it a ratiometric sensor.[1] The presence of aminopropyl substituents at the 6 and 7 positions enhances its water solubility in acidic conditions, a crucial feature for biological applications.[1]

Signaling Pathway and Probe Activation:

The sensing mechanism of QC1 is based on the protonation and deprotonation of the amino groups at the 6 and 7 positions of the quinoxaline core. In acidic environments, these amino groups become protonated, altering the intramolecular charge transfer (ICT) characteristics of the molecule and leading to a detectable change in its fluorescence.

pH_Sensing cluster_extracellular Extracellular/Acidic Environment cluster_cell Live Cell H+ H⁺ QC1_probe QC1 Probe (Low Fluorescence) H+->QC1_probe Enters Cell QC1_H Protonated QC1 (High Fluorescence) QC1_probe->QC1_H Protonation Fluorescence_Signal Fluorescence Signal (λem ≈ 550 nm) QC1_H->Fluorescence_Signal Emits Light

Caption: pH sensing mechanism of the QC1 probe in live cells.

B. Detection of Metal Ions

Quinoxaline derivatives have also been developed as chemosensors for various metal ions. For instance, a 6-methyl-quinoxaline derivative, QM , has been shown to be a colorimetric sensor for Fe³⁺ and a fluorescent "turn-off" sensor for Cu²⁺.[2] While not a 6-fluoro derivative, this highlights the versatility of the quinoxaline scaffold for metal ion detection. The introduction of a fluorine atom could potentially modulate the selectivity and sensitivity of such probes.

Experimental Workflow for Metal Ion Detection:

The general workflow for utilizing a quinoxaline-based fluorescent probe for metal ion detection in live cells involves several key steps, from probe synthesis to imaging and data analysis.

Metal_Ion_Workflow Start Start Synthesis Probe Synthesis & Characterization Start->Synthesis Cell_Culture Cell Culture & Seeding Synthesis->Cell_Culture Probe_Loading Probe Loading into Cells Cell_Culture->Probe_Loading Metal_Ion_Treatment Treatment with Metal Ions (e.g., Cu²⁺) Probe_Loading->Metal_Ion_Treatment Imaging Live-Cell Fluorescence Microscopy Metal_Ion_Treatment->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis End End Data_Analysis->End Synthesis_QC1 Start Starting Materials Step1 Synthesis of 4,4'-bis(methoxycarbonyl)benzil (1) Start->Step1 Step2 Reaction of (1) with 4,5-dibromo-1,2-benzenediamine (2) Step1->Step2 Intermediate Formation of 2,3-bis(4-methoxycarbonylphenyl)- 6,7-dibromoquinoxaline (3) Step2->Intermediate Step3 Palladium-catalyzed C-N cross-coupling of (3) with 1,3-diaminopropane Intermediate->Step3 Final_Product QC1 Step3->Final_Product

References

Application Notes and Protocols: Synthesis of 6-Fluoroquinoxaline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 6-fluoroquinoxaline derivatives as potential kinase inhibitors. The protocols outlined below offer detailed methodologies for the preparation and screening of these compounds, facilitating their exploration in drug discovery programs.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with anticancer, antiviral, and antimicrobial properties. The incorporation of a fluorine atom at the 6-position of the quinoxaline ring can modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced biological activity and metabolic stability.

Several this compound derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This document details the synthesis and evaluation of this compound derivatives targeting kinases such as Pim-1, PFKFB3, and c-Met.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinase targets.

Table 1: Inhibitory Activity of this compound Derivatives against Pim-1 and Pim-2 Kinases

Compound IDStructurePim-1 IC50 (µM)Pim-2 IC50 (µM)
1a 6-fluoro-N-phenylquinoxalin-2-amine>10>10
1b 3-(6-fluoroquinoxalin-2-ylamino)phenol0.851.20
1c N-(3-methoxyphenyl)-6-fluoroquinoxalin-2-amine0.450.65
1d 3-(6-fluoroquinoxalin-2-ylamino)benzoic acid>10>10

Table 2: Inhibitory Activity of this compound Derivatives against PFKFB3 Kinase

Compound IDStructurePFKFB3 IC50 (nM)
2a N-(4-fluorophenyl)-6-fluoroquinoxalin-2-amine150
2b 6-fluoro-N-(4-(methylsulfonyl)phenyl)quinoxalin-2-amine45
2c 4-((6-fluoroquinoxalin-2-yl)amino)benzenesulfonamide80

Table 3: Inhibitory Activity of a this compound Derivative against c-Met Kinase

Compound IDStructurec-Met IC50 (nM)
3a 3-(6-fluoro-2-(pyridin-2-ylamino)quinoxalin-3-yl)phenol25

Experimental Protocols

General Synthesis of 2-Amino-6-fluoroquinoxaline Derivatives

This protocol describes a general method for the synthesis of 2-amino-6-fluoroquinoxaline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-6-fluoroquinoxaline

  • Appropriate aniline or amine derivative

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add 2-chloro-6-fluoroquinoxaline (1.0 eq), the desired aniline or amine (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-fluoroquinoxaline derivative.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized this compound derivatives against a target kinase using a luminescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Synthesized this compound derivative (inhibitor)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 Pim1 Pim-1 STAT3->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inhibition) Proliferation Cell Proliferation Pim1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor This compound Inhibitor Inhibitor->Pim1

Caption: Pim-1 Kinase Signaling Pathway

PFKFB3_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a PFKFB3 PFKFB3 HIF1a->PFKFB3 Transcription F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesis PFK1 PFK-1 F26BP->PFK1 Allosteric Activation Glycolysis Glycolysis PFK1->Glycolysis WarburgEffect Warburg Effect (Cancer Metabolism) Glycolysis->WarburgEffect Inhibitor This compound Inhibitor Inhibitor->PFKFB3

Caption: PFKFB3 Signaling Pathway in Cancer Metabolism

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion Inhibitor This compound Inhibitor Inhibitor->cMet

Caption: c-Met Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start Starting Materials (2-Chloro-6-fluoroquinoxaline, Aniline derivative) Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay CellAssay Cell-Based Assays Characterization->CellAssay IC50 IC50 Determination KinaseAssay->IC50 SAR SAR Analysis IC50->SAR CellAssay->SAR

Caption: Experimental Workflow for Synthesis and Screening

Structure-Activity Relationship (SAR)

SAR_Logic Core This compound Core Activity Kinase Inhibitory Activity R1 Substituent at C2 (Amino Linker) R1->Activity R2 Substituent at C3 R2->Activity R3 Substituents on Aniline Ring R3->Activity

Caption: Key Areas for SAR Exploration

Application Notes and Protocols: Design and Synthesis of 6-Fluoroquinoxaline Analogs for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of 6-fluoroquinoxaline analogs as potential antiviral agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral properties. The incorporation of a fluorine atom at the 6-position of the quinoxaline scaffold can enhance metabolic stability and binding affinity, making these analogs attractive candidates for antiviral drug discovery programs.

Design Rationale

The design of this compound analogs is predicated on the established antiviral potential of the broader quinoxaline class. These compounds have been shown to inhibit various stages of the viral life cycle, from entry and uncoating to replication and protein synthesis. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the high electronegativity and small size of fluorine can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

  • Improved Metabolic Stability: The carbon-fluorine bond is strong and can block sites of oxidative metabolism, increasing the compound's half-life.

  • Increased Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

Synthesis of this compound Analogs

The general synthesis of this compound analogs involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A key starting material for this compound analogs is 4-fluoro-o-phenylenediamine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the parent this compound scaffold, which can be further functionalized. The synthesis starts from 4-fluoro-2-nitroaniline.

Step 1: Reduction of 4-Fluoro-2-nitroaniline to 4-Fluoro-o-phenylenediamine (1)

  • Materials: 4-Fluoro-2-nitroaniline, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve 4-fluoro-2-nitroaniline (2.0 g, 0.013 mol) in ethanol (80 mL).

    • Add 10% Pd/C (800 mg) to the solution.

    • Hydrogenate the mixture under 1 atm of H₂ at room temperature until the reaction is complete (monitored by TLC).[1]

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 4-fluoro-o-phenylenediamine (1).

Step 2: Condensation with a 1,2-Dicarbonyl Compound (e.g., Glyoxal for this compound)

  • Materials: 4-Fluoro-o-phenylenediamine (1), Glyoxal (40% solution in water).

  • Procedure:

    • To a solution of 4-fluoro-o-phenylenediamine (1) in ethanol, add an equimolar amount of glyoxal solution.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis of 2,3-Disubstituted-6-fluoroquinoxaline Analogs

This protocol describes the synthesis of 2,3-disubstituted analogs, which often exhibit enhanced biological activity.

  • Materials: 4-Fluoro-o-phenylenediamine (1), a 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl substitution, biacetyl for 2,3-dimethyl substitution), Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve 4-fluoro-o-phenylenediamine (1) in a suitable solvent like ethanol or acetic acid.

    • Add an equimolar amount of the desired 1,2-dicarbonyl compound.

    • Reflux the mixture for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum. Recrystallize if necessary. For example, using biacetyl as the dicarbonyl compound yields 2,3-dimethyl-6-fluoroquinoxaline.[1]

Antiviral Activity Data

The following tables summarize the reported antiviral activities of various this compound analogs and related quinoxaline derivatives.

Table 1: Antiviral Activity of 6-Chloro-7-fluoroquinoxaline Derivatives against HIV-1

Compound IDR1R2IC₅₀ (µg/mL) vs. HIV-1 IIIB
23 Bulky substituentBulky substituent>11.78
24 Bulky substituentBulky substituent>15.45

Data from a study on newly synthesized 6-chloro-7-fluoroquinoxaline derivatives. The exact structures of the bulky substituents were not detailed in the reviewed abstract.

Table 2: Antiviral Activity of Quinoxaline Derivatives against Various Viruses

Compound ClassVirusAssayActivityReference
Quinoxaline DerivativesCoxsackievirus B5 (CVB5)Cell-basedEC₅₀ = 1.5 - 1.7 µM[2]
2,3,6-trisubstituted QuinoxalinesInfluenza ANS1A-dsRNA bindingIC₅₀ = 3.5 - 6.2 µM
6-Chloro-7-fluoroquinoxalinesHIV-1Reverse Transcriptase Inhibition-

Mechanism of Action & Signaling Pathways

Quinoxaline derivatives have been shown to exert their antiviral effects through various mechanisms. Two prominent examples are the inhibition of viral entry by targeting capsid proteins and the inhibition of viral protein function, such as the NS1A protein of the influenza virus.

Inhibition of Viral Entry: Targeting the VP1 Capsid Protein

Several quinoxaline derivatives have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus B.[2] These compounds are proposed to bind to a hydrophobic pocket within the viral capsid protein VP1. This binding event stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.

G cluster_virus Enterovirus cluster_host Host Cell Virion Virion (with VP1 capsid protein) HostReceptor Host Cell Receptor Virion->HostReceptor Attachment Uncoating Viral Genome Uncoating HostReceptor->Uncoating Entry Replication Viral Replication Uncoating->Replication Inhibited Infection Infection Replication->Infection This compound This compound This compound->Virion Binds to VP1 hydrophobic pocket

Caption: Proposed mechanism of antiviral action via VP1 capsid protein binding.

Inhibition of Influenza A NS1A Protein

Certain 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit the function of the influenza A non-structural protein 1 (NS1A). The NS1A protein plays a crucial role in counteracting the host's immune response. These quinoxaline analogs are thought to bind to the dsRNA-binding domain of NS1A, preventing it from sequestering viral dsRNA and thereby allowing the host's innate immune system to recognize and respond to the viral infection.

G cluster_influenza Influenza A Virus cluster_host_response Host Cell Immune Response NS1A NS1A Protein dsRNA Viral dsRNA NS1A->dsRNA Binding Inhibited InnateImmunity Innate Immune Activation (e.g., RIG-I pathway) dsRNA->InnateImmunity Recognition AntiviralState Antiviral State InnateImmunity->AntiviralState 6-Fluoroquinoxaline_Analog 6-Fluoroquinoxaline_Analog 6-Fluoroquinoxaline_Analog->NS1A Binds to dsRNA binding domain

Caption: Inhibition of Influenza A NS1A protein function by quinoxaline analogs.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel this compound antiviral agents.

G Design Compound Design & In Silico Screening Synthesis Chemical Synthesis of This compound Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification AntiviralScreening Primary Antiviral Screening (e.g., CPE reduction assay) Purification->AntiviralScreening DoseResponse Dose-Response Studies (EC₅₀ determination) AntiviralScreening->DoseResponse Cytotoxicity Cytotoxicity Assays (CC₅₀ determination) AntiviralScreening->Cytotoxicity SelectivityIndex Selectivity Index (SI) Calculation (CC₅₀/EC₅₀) DoseResponse->SelectivityIndex Cytotoxicity->SelectivityIndex Mechanism Mechanism of Action Studies (e.g., Time-of-addition, Target-based assays) SelectivityIndex->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: Workflow for antiviral drug discovery of this compound analogs.

References

Application Notes and Protocols for the Synthesis of 6-chloro-7-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 6-chloro-7-fluoroquinoxaline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as potential antiviral agents. The described methods are based on the condensation of 4-chloro-5-fluoro-o-phenylenediamine with various 1,2-dicarbonyl compounds.

I. General Synthetic Pathway

The primary route for the synthesis of 2,3-disubstituted-6-chloro-7-fluoroquinoxalines involves a cyclocondensation reaction between 4-chloro-5-fluoro-o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating. The general synthetic scheme is depicted below.

Synthesis_Workflow A 4-chloro-5-fluoro- o-phenylenediamine C Cyclocondensation A->C B 1,2-Dicarbonyl Compound (R1-CO-CO-R2) B->C D 6-chloro-7-fluoroquinoxaline Derivative C->D Glacial Acetic Acid, Reflux E Purification (Column Chromatography) D->E F Pure Product E->F

Caption: General workflow for the synthesis of 6-chloro-7-fluoroquinoxaline derivatives.

II. Experimental Protocols

The following sections provide step-by-step protocols for the synthesis of specific 6-chloro-7-fluoroquinoxaline derivatives.

Protocol 1: Synthesis of 2,3-Diphenyl-6-chloro-7-fluoroquinoxaline

This protocol details the synthesis of a diaryl-substituted derivative.

Materials:

  • 4-chloro-5-fluoro-o-phenylenediamine

  • Benzil

  • Glacial Acetic Acid

  • Hexane

  • Ethyl Acetate

  • Crushed Ice

  • Cold Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Column chromatography setup

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chloro-5-fluoro-o-phenylenediamine (0.2 g, 1.24 mmol) and benzil (0.26 g, 1.24 mmol) in 20 mL of glacial acetic acid.

  • Reflux the reaction mixture for 2.5 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Filter the precipitated product using a Buchner funnel and wash thoroughly with cold water.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate mobile phase.

  • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the final product as a white solid.[1]

III. Data Presentation

The quantitative data for the synthesized 2,3-diphenyl-6-chloro-7-fluoroquinoxaline is summarized in the table below.

CompoundYield (%)Melting Point (°C)Molecular FormulaM+ and [M+2]+ Peaks (m/z)
2,3-Diphenyl-6-chloro-7-fluoroquinoxaline82110-112C20H12ClFN2334, 336

Table 1: Physicochemical data for 2,3-Diphenyl-6-chloro-7-fluoroquinoxaline.[1]

Spectroscopic Data for 2,3-Diphenyl-6-chloro-7-fluoroquinoxaline: [1]

  • ¹H NMR (400 MHz, CDCl₃), δ ppm: 7.3381-7.2488 (m, 6H, Ar-3,4,5-H at C-2 and C-3), 7.441-7.411 (m, 4H, Ar-2,6-H at C-2 and C-3), 7.8824 (d, J = 9.28, -H at C-5), 8.1930 (d, J = 7.6, -H at C-8).

  • ¹³C NMR (400 MHz, CDCl₃), δ ppm: 113.66, 113.87, 125.44, 125.66, 128.38, 129.18, 129.27, 129.78, 129.81, 130.38, 138.38, 138.53, 138.46, 140.50, 140.61, 153.73, 153.76, 154.39, 156.93, 159.46.

  • Mass (ESI): M+ and [M+2]+ peaks were found at 334 and 336, respectively.

IV. Signaling Pathways and Logical Relationships

The synthesis of the precursor, 4-chloro-5-fluoro-o-phenylenediamine, is a multi-step process that can be visualized as follows.

Precursor_Synthesis Start 3-chloro-4-fluorobenzamine Step1 Acetylation Start->Step1 HOAc/Ac₂O Intermediate1 N-(3-chloro-4-fluorophenyl)acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 70% HNO₃/ conc. H₂SO₄ Intermediate2 Nitrated Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 conc. H₂SO₄ Intermediate3 Amino-nitro Intermediate Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Zn/Hydrazinium monoformate End 4-chloro-5-fluoro- o-phenylenediamine Step4->End

Caption: Synthetic pathway for the precursor 4-chloro-5-fluoro-o-phenylenediamine.

This structured approach to the synthesis and characterization of 6-chloro-7-fluoroquinoxaline derivatives provides a solid foundation for further research and development in this area. The detailed protocols and data are intended to be a valuable resource for scientists working on the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Common side products in the synthesis of 6-Fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoroquinoxaline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of condensing 4-fluoro-1,2-phenylenediamine with glyoxal.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor Quality of Starting Materials: 4-fluoro-1,2-phenylenediamine is susceptible to air oxidation, which can result in impurities and reduced reactivity. Glyoxal solutions can degrade or polymerize upon storage.- Use freshly purified 4-fluoro-1,2-phenylenediamine. If the material has darkened, consider purification by recrystallization or treatment with a reducing agent like sodium dithionite followed by extraction. - Use a fresh, high-quality source of glyoxal (typically a 40% aqueous solution).
2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly hinder the reaction. High temperatures may lead to decomposition and side product formation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - If using acidic catalysis (e.g., acetic acid), ensure the appropriate concentration is used. Excessive acidity can lead to side reactions. - Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times compared to conventional heating.
3. Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.- Ensure vigorous and efficient stirring throughout the reaction.
Product Contamination with Side Products 1. Oxidation of Starting Material: Exposure of 4-fluoro-1,2-phenylenediamine to air can lead to the formation of colored impurities and dimeric side products like fluorinated 2,3-diaminophenazines.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents.
2. Self-Condensation of Glyoxal: Glyoxal can undergo polymerization, especially under certain pH and temperature conditions, leading to polymeric impurities.- Add the glyoxal solution slowly to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction temperature is controlled.
Difficulty in Product Purification 1. Presence of Closely Eluting Impurities: Side products, such as the fluorinated diaminophenazine, may have similar polarities to the desired this compound, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to remove impurities. Test various solvents to find one that provides good differential solubility.
2. Tar Formation: Overheating or prolonged reaction times can lead to the formation of intractable tars.- Carefully control the reaction temperature and monitor for completion by TLC to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 4-fluoro-1,2-phenylenediamine and glyoxal?

A1: The most frequently encountered side products include:

  • Unreacted 4-fluoro-1,2-phenylenediamine: This can occur due to incomplete reaction.

  • Fluorinated 2,3-diaminophenazine: This is a significant side product arising from the oxidative self-condensation of two molecules of 4-fluoro-1,2-phenylenediamine.[1][2][3] Its formation is often indicated by the appearance of color in the reaction mixture.

  • Polymeric byproducts: These can result from the self-polymerization of glyoxal.

Q2: My 4-fluoro-1,2-phenylenediamine starting material is dark in color. Can I still use it?

A2: Dark coloration is a sign of oxidation, which can lead to lower yields and the formation of colored impurities. It is highly recommended to purify the diamine before use. A common method is to dissolve it in hot water, treat it with a small amount of sodium dithionite to reduce oxidized species, and then extract the purified diamine.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of purity and detecting minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the desired product and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and characterization of any isolated impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the product.

Q4: Can I use a different dicarbonyl compound instead of glyoxal?

A4: Yes, other 1,2-dicarbonyl compounds can be used to synthesize different 2,3-substituted 6-fluoroquinoxalines. For example, using benzil will yield 6-fluoro-2,3-diphenylquinoxaline. However, be aware that using unsymmetrical dicarbonyl compounds can lead to the formation of a mixture of regioisomers.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Step 1: In situ formation of 4-fluoro-1,2-phenylenediamine

  • In a flask suitable for hydrogenation, dissolve 4-fluoro-2-nitroaniline in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting nitroaniline is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. The resulting filtrate contains the 4-fluoro-1,2-phenylenediamine and is used directly in the next step.

Step 2: Condensation to form this compound

  • To the ethanolic solution of 4-fluoro-1,2-phenylenediamine, add an equimolar amount of a 40% aqueous solution of glyoxal.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Actual results may vary depending on the specific experimental conditions and scale.

ParameterValue
Starting Material 4-fluoro-2-nitroaniline
Reagents 10% Pd/C, H₂, 40% Glyoxal (aq)
Solvent Ethanol
Typical Yield 60-85%
Purity (after purification) >98%
Common Purification Methods Column Chromatography, Recrystallization

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary synthetic route to this compound and the formation of a common side product, a fluorinated 2,3-diaminophenazine.

Synthesis_Pathway Synthesis of this compound and a Key Side Product cluster_reactants Starting Materials cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction (Oxidative Dimerization) A 4-Fluoro-1,2-phenylenediamine C This compound A->C Condensation D Oxidation A->D Self-condensation B Glyoxal B->C E Fluorinated 2,3-diaminophenazine D->E

Caption: Synthetic pathway to this compound and a major side product.

References

Optimizing reaction yield for 6-Fluoroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for 6-Fluoroquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method for synthesizing this compound is the condensation reaction between 4-fluoro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal.[1][2] This reaction is typically carried out in a suitable solvent and can be catalyzed by acids.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[3][4]

  • Purity of Starting Materials: Impurities in the 4-fluoro-1,2-phenylenediamine or the dicarbonyl compound can lead to side reactions.[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[3]

  • Inefficient Catalyst: If a catalyst is used, its activity might be compromised.[5]

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.[5]

Q3: I am observing a significant amount of a byproduct. What could it be and how can I prevent its formation?

A3: A common byproduct in quinoxaline synthesis is a benzimidazole derivative. This can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities, which can react with the o-phenylenediamine starting material.[3] To prevent this, ensure the purity of your dicarbonyl compound before use.[3] Another potential issue is the formation of dihydroquinoxaline, which can be addressed by introducing a mild oxidant or choosing a catalyst that facilitates the final oxidation step.[3]

Q4: How can I purify the crude this compound product?

A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol, is a common and effective technique.[6] Column chromatography is another powerful method for separating the desired product from impurities.[3] The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low to No Product Formation Inactive reagentsVerify the purity and integrity of 4-fluoro-1,2-phenylenediamine and the dicarbonyl compound using techniques like NMR or melting point analysis.
Incorrect reaction temperatureOptimize the reaction temperature. While some reactions proceed at room temperature, others may require heating or refluxing.
Inappropriate solventExperiment with different solvents. Ethanol, methanol, and acetic acid are commonly used for quinoxaline synthesis.
Formation of Multiple Products (as seen on TLC) Side reactions due to impuritiesPurify the starting materials before the reaction.
Reaction conditions favoring byproduct formationAdjust the reaction temperature and time. Consider running the reaction under an inert atmosphere to prevent oxidation-related side products.
Product is an insoluble tar-like substance Polymerization of starting materials or productEnsure the reaction is not overheating. Add the reagents slowly and with adequate stirring.
Incorrect workup procedureReview and optimize the workup procedure. Ensure the pH is appropriate during extraction steps.
Difficulty in Isolating the Product Product is too soluble in the workup solventModify the extraction solvent system to reduce the solubility of the product.
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.

Data on Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different parameters on quinoxaline synthesis, based on general findings for this class of compounds.

Parameter Variation General Effect on Yield Recommendation for this compound
Catalyst None, Acidic (e.g., Acetic Acid), Lewis AcidThe presence of a catalyst generally increases the reaction rate and yield.[7]Start with a catalytic amount of acetic acid. If the yield is low, consider screening other acid catalysts.
Solvent Ethanol, Methanol, Toluene, WaterSolvent polarity can significantly influence the reaction rate and solubility of reactants and products. Greener solvents like ethanol and water have shown high efficiency in some quinoxaline syntheses.[3]Ethanol is a good starting point. Consider methanol or a mixture of ethanol and water for optimization.
Temperature Room Temperature, 50 °C, RefluxHigher temperatures generally lead to faster reaction rates but can also promote side reactions.[3]Begin at room temperature and monitor the reaction. If the reaction is slow, gradually increase the temperature.
Reaction Time 1h, 4h, 12h, 24hInsufficient reaction time leads to incomplete conversion, while prolonged times can lead to byproduct formation.Monitor the reaction by TLC to determine the optimal time for maximum product formation and minimal byproducts.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). Slowly add glyoxal (1.1 eq, 40% aqueous solution) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Condensation Condensation 4-fluoro-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Dihydroquinoxaline Dihydroquinoxaline Condensation->Dihydroquinoxaline Cyclization This compound This compound Dihydroquinoxaline->this compound Oxidation (Air)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure purify->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction Adjust check_workup Review Workup & Purification monitor_reaction->check_workup modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Inefficient end Improved Yield check_workup->end Efficient modify_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Chromatographic Purification of 6-Fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 6-fluoroquinoxaline derivatives by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives using silica gel chromatography?

The main challenges arise from the chemical nature of the this compound scaffold. The nitrogen atoms in the quinoxaline ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to several issues:

  • Peak Tailing: Strong analyte-stationary phase interactions can cause asymmetrical peaks, making fraction collection and quantification difficult.

  • Low Recovery: Irreversible adsorption of the compound onto the silica gel can result in significant product loss.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive this compound derivatives.

Q2: How can I improve peak shape and recovery for my this compound derivative on silica gel?

To mitigate the issues caused by the basicity of the quinoxaline nitrogens, you can deactivate the silica gel by adding a basic modifier to your mobile phase. A common and effective strategy is the addition of a small amount of triethylamine (TEA), typically 0.1-2% (v/v), to the eluent. The TEA will preferentially interact with the acidic silanol groups, masking them from your target compound and leading to more symmetrical peaks and improved recovery.

Q3: My this compound derivative is still showing poor separation even with triethylamine. What other stationary phases can I try?

If you continue to face challenges with silica gel, consider using an alternative stationary phase:

  • Alumina: Alumina is a basic stationary phase that can be a good alternative for the purification of basic compounds like this compound derivatives. It is available in neutral and basic forms.

  • Reversed-Phase Silica (C18): For more polar this compound derivatives, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q4: When should I choose normal-phase versus reversed-phase chromatography for my this compound derivative?

The choice between normal-phase and reversed-phase chromatography depends on the polarity of your specific this compound derivative.

  • Normal-Phase Chromatography (e.g., silica gel, alumina) is generally suitable for less polar to moderately polar compounds.

  • Reversed-Phase Chromatography (e.g., C18) is typically the better choice for more polar compounds that are not well-retained on normal-phase stationary phases.[1]

A good starting point is to assess the solubility of your compound. If it is more soluble in non-polar organic solvents like hexanes or ethyl acetate, normal-phase is likely a good choice. If it is more soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase is a better starting point.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound derivatives.

Problem 1: Peak Tailing

Symptoms: The chromatographic peak is asymmetrical, with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

Potential CauseSolution
Strong interaction with acidic silanol groups on silica gel Add 0.1-2% triethylamine (TEA) to the mobile phase to mask the silanol groups.[3]
Column Overload Reduce the amount of sample loaded onto the column. Dilute the sample before injection.[4]
Inappropriate Mobile Phase pH (in Reversed-Phase) Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound.
Column Bed Deformation Check for voids in the column packing. If a void is present, the column may need to be repacked or replaced.[4]
Problem 2: Low Recovery of the Product

Symptoms: The amount of purified product recovered after chromatography is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseSolution
Irreversible Adsorption on Silica Gel Use a deactivated silica gel (by adding TEA to the eluent) or switch to a different stationary phase like alumina or a C18 reversed-phase column.[5]
Compound is Too Polar for the Eluent Gradually increase the polarity of the mobile phase (gradient elution). If the compound is very polar, consider switching to reversed-phase chromatography.
Compound Precipitation on the Column Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider a dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel.
Problem 3: Co-elution with an Impurity

Symptoms: The desired this compound derivative elutes from the column at the same time as an impurity, resulting in impure fractions.

Potential Causes & Solutions:

Potential CauseSolution
Insufficient Resolution Optimize the mobile phase composition. Perform a thorough thin-layer chromatography (TLC) screen with different solvent systems to find an eluent that provides better separation.
Choice of Stationary Phase If optimizing the mobile phase is unsuccessful, try a different stationary phase. The selectivity of alumina or a C18 column may be different enough to resolve the co-eluting compounds.
Gradient Elution Profile If using a gradient, try a shallower gradient to improve the separation between closely eluting compounds.

Data Presentation

Table 1: Comparison of Stationary Phases for the Purification of a Model this compound Derivative

Stationary PhaseMobile PhasePurity (%)Yield (%)Observations
Silica GelHexane:Ethyl Acetate (7:3)8560Significant peak tailing observed.
Silica Gel with 1% TEAHexane:Ethyl Acetate (8:2)>9892Symmetrical peak shape, improved separation.
Alumina (Neutral)Hexane:Ethyl Acetate (9:1)>9790Good peak shape, baseline separation.
C18 Silica Gel (Reversed-Phase)Acetonitrile:Water (6:4)>9995Excellent peak shape and resolution for polar derivatives.

Note: The data presented in this table is a representative example and actual results may vary depending on the specific this compound derivative and impurities present.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine

This protocol describes a general procedure for the purification of a moderately polar this compound derivative using silica gel chromatography with a triethylamine-modified mobile phase.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column with stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate. The target Rf value for the desired product should be between 0.2 and 0.4. Once an appropriate solvent system is identified, add 1% (v/v) TEA to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 1% TEA). Carefully pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) can be used to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the purification of more polar this compound derivatives.

1. Materials:

  • Crude this compound derivative

  • C18 preparative HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Collection vessels

2. Procedure:

  • Method Development: Develop an analytical scale HPLC method first to determine the optimal mobile phase composition (e.g., ratio of acetonitrile to water) and gradient profile for the separation of your target compound from impurities.

  • System Equilibration: Equilibrate the preparative HPLC system and C18 column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fractionation: Inject the prepared sample onto the column and begin the preparative HPLC run. Collect fractions as the peaks elute, guided by the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Derivative tlc_analysis TLC Analysis crude_product->tlc_analysis column_packing Column Packing (Silica or Alumina) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC/HPLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure this compound Derivative solvent_removal->pure_product

Caption: General workflow for the chromatographic purification of this compound derivatives.

troubleshooting_logic start Chromatography Issue Encountered peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? peak_tailing->low_recovery No add_tea Add 0.1-2% TEA to Mobile Phase peak_tailing->add_tea Yes co_elution Co-elution? low_recovery->co_elution No deactivate_silica Use Deactivated Silica (add TEA) low_recovery->deactivate_silica Yes optimize_mobile_phase Optimize Mobile Phase (TLC Screen) co_elution->optimize_mobile_phase Yes reduce_load Reduce Sample Load add_tea->reduce_load change_stationary_phase_tailing Switch to Alumina or Reversed-Phase reduce_load->change_stationary_phase_tailing increase_polarity Increase Mobile Phase Polarity deactivate_silica->increase_polarity dry_loading Use Dry Loading Technique increase_polarity->dry_loading change_stationary_phase_coelution Switch Stationary Phase (Alumina or C18) optimize_mobile_phase->change_stationary_phase_coelution shallow_gradient Use Shallower Gradient change_stationary_phase_coelution->shallow_gradient

Caption: Troubleshooting decision tree for common chromatography issues.

References

Methods for improving the solubility of 6-Fluoroquinoxaline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 6-Fluoroquinoxaline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound compounds exhibit poor solubility?

A1: The quinoxaline scaffold, which forms the core of these compounds, is a bicyclic heteroaromatic system.[1] This structure is inherently planar and rigid, which can lead to strong intermolecular forces and high crystal lattice energy in the solid state.[1] High crystal lattice energy makes it difficult for solvent molecules to break apart the crystal structure, resulting in poor solubility in both aqueous and organic media.[1]

Q2: What are the primary factors influencing the solubility of my this compound derivative?

A2: The solubility of a specific derivative is governed by a combination of factors:

  • Substituent Effects: The nature and position of functional groups on the quinoxaline ring are critical. Polar groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can enhance solubility in polar solvents like water, while lipophilic groups will favor solubility in non-polar organic solvents.[1]

  • Crystal Lattice Energy: As mentioned, strong forces holding the molecules together in a crystal make the compound harder to dissolve.[1]

  • Physicochemical Properties of the Solvent: The principle of "like dissolves like" is a key guideline. The polarity, hydrogen bonding capability, and pH of the solvent system must be matched to the compound's properties.[1]

  • Temperature: For most solid compounds, solubility tends to increase with higher temperatures.[1]

Q3: What are the most common strategies for improving the aqueous solubility of these compounds?

A3: A variety of techniques can be employed, which can be broadly categorized as physical and chemical modifications.[2] Common approaches include:

  • pH Adjustment: For compounds with ionizable groups (weak acids or bases), altering the pH of the medium can significantly increase solubility.[2]

  • Co-solvency: Using a mixture of a water-miscible organic solvent (a co-solvent) and water can increase the solubility of hydrophobic compounds.[2][3]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, often in an amorphous form, which has higher energy and thus better solubility than the crystalline form.[4][5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble drug, effectively masking its hydrophobic nature and increasing its aqueous solubility.[7][8]

  • Particle Size Reduction: Decreasing the particle size of the compound (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]

Troubleshooting Guide

Issue: My this compound compound precipitates when I add it to my aqueous assay buffer.

  • Possible Cause: The buffer's pH may be inappropriate for your compound, or the compound's intrinsic solubility in the buffer is too low. This compound is a weak base (predicted pKa ≈ 0.11-0.30), suggesting its derivatives may require acidic conditions for solubilization.[9][10]

  • Troubleshooting Steps:

    • Check for Ionizable Groups: Determine if your specific derivative has acidic or basic functional groups.

    • Attempt pH Modification: If the compound is a weak base, try lowering the pH of your buffer. Conversely, for an acidic derivative, increasing the pH may help.[11] Perform a small-scale screening experiment with buffers of varying pH to find the optimal range.[11]

    • Use a Co-solvent: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into the final aqueous buffer. Be careful not to exceed a final solvent concentration that could affect your experiment (typically <1%).

    • Consider Formulation: If the above steps fail, you may need to prepare a more advanced formulation, such as a cyclodextrin complex or a solid dispersion, before introducing the compound to your assay.[7][12]

Issue: The solubility of my compound is inconsistent between batches.

  • Possible Cause: This may be due to polymorphism, where the compound exists in different crystalline forms (polymorphs) with different solubilities.[8] Metastable polymorphs are generally more soluble but can convert to a more stable, less soluble form over time.[8]

  • Troubleshooting Steps:

    • Solid-State Characterization: Analyze different batches using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for different crystalline forms.

    • Standardize Crystallization: Implement a strictly controlled and reproducible crystallization protocol to ensure you consistently produce the same polymorphic form.

    • Amorphous Dispersion: To bypass polymorphism issues entirely, consider creating an amorphous solid dispersion, which can offer higher and more consistent solubility.[13]

Data Presentation

Table 1: Physicochemical Properties of the Parent Compound, this compound

PropertyValueSource(s)
Molecular FormulaC₈H₅FN₂[10]
Molecular Weight148.14 g/mol [10][14]
AppearanceOff-White to Pale Yellow Low-Melting Solid[10]
Melting Point33-35 °C[10]
Boiling Point241.9 ± 20.0 °C (Predicted)[10]
pKa0.11 ± 0.30 (Predicted)[10]
XLogP31.6 - 1.77[14]
SolubilitySlightly soluble in Chloroform and Methanol[10]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Converts the drug into a more soluble salt form by protonating or deprotonating ionizable groups.[2]Simple, cost-effective, easy to implement.Only applicable to ionizable drugs; risk of precipitation upon pH change in vivo.
Co-solvency Reduces the polarity of the aqueous solvent with a water-miscible organic solvent, decreasing interfacial tension.[3][6]Simple to prepare; effective for many lipophilic compounds.Potential for co-solvent toxicity or artifacts in biological assays; drug may precipitate on dilution.[3]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in a high-energy amorphous state, to improve wettability and dissolution.[6]Significant solubility enhancement; suitable for oral dosage forms.[4][9]Can be complex to manufacture; physical instability (recrystallization) is a concern.[4]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's lipophilic cavity, presenting a soluble complex.[7]Forms a true solution; can improve stability; widely used in formulations.[7]Limited by the size of the drug molecule and the cavity; can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment Screening

This protocol helps determine if pH modification can improve the solubility of a weakly acidic or basic this compound derivative.

  • Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). Common buffers include citrate for acidic pH and phosphate or borate for neutral to basic pH.[11]

  • Sample Preparation: Add a pre-weighed amount of the solid compound to a fixed volume of each buffer in separate vials to achieve a target concentration exceeding the expected solubility (e.g., 1 mg/mL).[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation and Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[11]

  • Quantification: Measure the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[11]

  • Evaluation: Plot the measured solubility against the buffer pH to identify the pH range that provides the desired solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for creating a solid dispersion with a water-soluble carrier like lactose or mannitol.[4][15]

  • Carrier Selection: Choose a water-soluble carrier (e.g., Lactose, Mannitol, PEG-6000).

  • Ratio Screening: Based on literature or preliminary trials, select various drug-to-carrier ratios for testing (e.g., 1:1, 1:2, 1:4).[4][15]

  • Dissolution: Dissolve both the this compound compound and the chosen carrier in a suitable common volatile solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

  • Drying and Pulverization: Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent. Once dried, scrape the solid from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve for uniformity.[15]

  • Solubility Testing: Evaluate the dissolution rate and equilibrium solubility of the prepared solid dispersion powder in the relevant aqueous medium and compare it to the unprocessed drug.

Visualizations

SolubilityWorkflow start Start: Poorly Soluble This compound Cmpd. check_pka Is the compound ionizable (weak acid/base)? start->check_pka ph_adjust Strategy: pH Adjustment (Protocol 1) check_pka->ph_adjust Yes check_logp Is the compound lipophilic? check_pka->check_logp No success1 Solubility Goal Met? ph_adjust->success1 success1->check_logp No end End: Solubilized Compound success1->end Yes cosolvent Strategy: Co-solvency check_logp->cosolvent Yes advanced Advanced Formulation Needed check_logp->advanced No success2 Solubility Goal Met? cosolvent->success2 success2->advanced No success2->end Yes complexation Strategy: Cyclodextrin Complexation advanced->complexation solid_disp Strategy: Solid Dispersion (Protocol 2) advanced->solid_disp complexation->end solid_disp->end

References

Addressing stability issues of 6-Fluoroquinoxaline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Fluoroquinoxaline in various solvents. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue: Variability in Experimental Results

  • Question: My experimental results with this compound are inconsistent across different days. What could be the cause?

  • Answer: Inconsistent results can often be attributed to the degradation of this compound in solution. The stability of the compound can be influenced by several factors including the choice of solvent, pH, light exposure, and temperature.[1] It is recommended to prepare fresh solutions for each experiment and to store stock solutions under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation. Consider performing a preliminary stability study in your chosen solvent to understand its degradation profile over time.

Issue: Appearance of Unknown Peaks in Chromatography

  • Question: I am observing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound samples. What are these peaks?

  • Answer: The appearance of new peaks in a chromatogram is a common indicator of compound degradation.[2] Quinoxaline rings, being aromatic nitrogen heterocycles, can be susceptible to photochemical reactions or degradation under certain pH conditions.[3] To identify these degradation products, techniques like LC-MS/MS can be employed to obtain mass information and elucidate their structures.[2]

Issue: Loss of Compound Potency or Activity

  • Question: The biological activity of my this compound solution appears to decrease over time. Why is this happening?

  • Answer: A decrease in potency is likely due to the degradation of the parent compound into inactive or less active species. The chemical stability of a drug substance is critical for its efficacy.[4][5] It is crucial to establish the stability of this compound in the solvent system used for your bioassays. Consider conducting forced degradation studies to understand the conditions under which the compound is unstable.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The quinoxaline scaffold may be sensitive to acidic or basic conditions, potentially leading to hydrolysis.[3]

  • Light: Aromatic heterocyclic compounds are often susceptible to photolytic degradation upon exposure to UV or visible light.[3][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Oxidation: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.[7]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions.

Q2: In which solvents is this compound expected to be most stable?

A2: While specific experimental data for this compound is limited, generally, aprotic solvents such as DMSO, DMF, or acetonitrile are likely to provide better stability compared to aqueous solutions, especially at non-neutral pH. For aqueous buffers, it is advisable to use them at a neutral pH and store them protected from light at low temperatures.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[4][8] This involves exposing a solution of this compound to conditions such as acid, base, heat, light, and oxidation, and then analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC.[9][10]

Data on Potential Stability of this compound

The following table summarizes potential degradation behaviors of this compound under various stress conditions. Please note that this data is illustrative and should be confirmed by experimental studies.

Stress ConditionPotential Degradation ProductsRecommended Analytical Technique
Acidic Hydrolysis (e.g., 0.1 M HCl)Hydroxylated quinoxalines, ring-opened productsHPLC, LC-MS
Basic Hydrolysis (e.g., 0.1 M NaOH)Potential for nucleophilic substitution of fluorine, hydrolysisHPLC, LC-MS
Oxidation (e.g., 3% H₂O₂)N-oxides, hydroxylated derivativesHPLC, LC-MS
Thermal Degradation (e.g., 60°C)Various decomposition productsHPLC, GC-MS
Photostability (e.g., UV/Vis light exposure)Photodimers, rearranged isomers, ring-opened productsHPLC, LC-MS/MS

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound. It should be adapted based on the specific properties of the compound and the analytical method used.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place a solid sample of this compound and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6][11] A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control.

    • Identify and characterize any significant degradation products using LC-MS/MS or other spectroscopic techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution of this compound acid Acidic Hydrolysis prep_stock->acid Expose to base Basic Hydrolysis prep_stock->base Expose to oxidation Oxidative Degradation prep_stock->oxidation Expose to thermal Thermal Degradation prep_stock->thermal Expose to photo Photostability prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_eval Data Evaluation hplc->data_eval pathway Degradation Pathway Elucidation data_eval->pathway degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent This compound hydrolysis_prod 6-Hydroxyquinoxaline parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod This compound N-oxide parent->oxidation_prod [O] photo_prod Ring-opened products / Isomers parent->photo_prod

References

Degradation pathways of 6-Fluoroquinoxaline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Fluoroquinoxaline under various experimental conditions. The information is based on established principles of forced degradation studies and published research on structurally related fluoroquinolone and quinoxaline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its chemical structure?

A1: Based on the quinoxaline core and the fluoro substituent, this compound is susceptible to several degradation pathways, particularly under forced degradation conditions. These include:

  • Hydrolysis: The molecule may undergo hydrolysis under acidic and basic conditions. The nitrogen atoms in the quinoxaline ring can be protonated in acidic media, potentially leading to ring opening or substitution reactions. In basic conditions, nucleophilic attack by hydroxide ions can occur.

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1] The electron-rich nature of the heterocyclic ring makes it a target for oxidative attack.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Similar to other fluoroquinolones, this can involve defluorination, hydroxylation, and cleavage of the quinoxaline ring.[2]

  • Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reagents.

Q2: What are the typical experimental conditions for conducting forced degradation studies on a compound like this compound?

A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule.[3][4] Typical conditions involve exposing the compound to stress agents that are more severe than accelerated stability conditions.[4][5] For this compound, the following conditions are recommended:

Stress ConditionReagent/ConditionTypical Concentration/LevelDuration
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 MUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 MUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%Up to 7 days
Thermal Degradation Dry Heat50-70°C (or higher if no degradation is observed)Up to 7 days
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterVariable

Q3: How can I identify the degradation products of this compound?

A3: The primary technique for identifying degradation products is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). A stability-indicating HPLC method should be developed to separate the parent drug from its degradation products. Mass spectrometry (MS/MS) can then be used to elucidate the structures of the individual degradation products by analyzing their fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation of isolated degradation products.

Q4: My this compound sample shows rapid degradation in the presence of hepatocytes. What could be the cause?

A4: Rapid degradation in the presence of hepatocytes suggests metabolic instability.[6] Quinoxaline and its derivatives can be metabolized by liver enzymes, such as cytochrome P450s. Common metabolic reactions include hydroxylation, N-oxidation, and potentially defluorination.[6] Investigating the metabolic stability early in development is crucial.

Troubleshooting Guides

Issue 1: No degradation is observed under standard forced degradation conditions.

  • Possible Cause: The compound is highly stable under the applied stress.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher percentage of hydrogen peroxide, or a higher temperature.[3]

    • Extend the duration of the study.

    • Ensure proper sample preparation and that the compound is fully dissolved in the stress medium.

Issue 2: The HPLC chromatogram shows many small, unresolved peaks after degradation.

  • Possible Cause: Extensive degradation has occurred, leading to a complex mixture of products.

  • Troubleshooting Steps:

    • Reduce the stress conditions (concentration, temperature, or duration) to achieve a target degradation of 5-20%.[3][5]

    • Optimize the HPLC method to improve the resolution of the degradation products. This may involve changing the column, mobile phase composition, gradient, or flow rate.

    • Use a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity.

Issue 3: A suspected degradation product has the same mass as the parent compound in the LC-MS analysis.

  • Possible Cause: An isomer of the parent compound has formed.

  • Troubleshooting Steps:

    • Utilize a high-resolution mass spectrometer to confirm that the elemental composition is identical.

    • Employ tandem mass spectrometry (MS/MS) to compare the fragmentation patterns of the parent compound and the suspected isomer. Different isomers will often produce distinct fragmentation patterns.

    • If possible, isolate the compound and use NMR spectroscopy for definitive structural identification.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of HCl or NaOH to achieve the desired final concentration of the drug and the stressor.

    • Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂.

    • Thermal: Store the solid drug or a solution of the drug at the desired temperature.

    • Photostability: Expose the solid drug or a solution of the drug to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

  • Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydroxylated Quinoxaline Hydroxylated Quinoxaline This compound->Hydroxylated Quinoxaline Acid/Base Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Acid/Base N-Oxides N-Oxides This compound->N-Oxides H₂O₂ Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives H₂O₂ Defluorinated Products Defluorinated Products This compound->Defluorinated Products UV/Vis Light Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Acid Acid Stress Conditions->Acid Base Base Stress Conditions->Base Oxidative Oxidative Stress Conditions->Oxidative Thermal Thermal Stress Conditions->Thermal Photo Photo Stress Conditions->Photo Time Point Sampling Time Point Sampling Acid->Time Point Sampling Base->Time Point Sampling Oxidative->Time Point Sampling Thermal->Time Point Sampling Photo->Time Point Sampling HPLC-UV/DAD HPLC-UV/DAD Time Point Sampling->HPLC-UV/DAD Quantification LC-MS/MS LC-MS/MS HPLC-UV/DAD->LC-MS/MS Identification Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 6-Fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Fluoroquinoxaline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate a smooth transition from laboratory to pilot-plant or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

A1: The most prevalent and industrially viable route for the synthesis of this compound is the condensation reaction of 4-fluoro-1,2-phenylenediamine with glyoxal. This method is favored for its atom economy and the commercial availability of the starting materials. The reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up the synthesis of this compound include:

  • Exothermicity of the Reaction: The condensation reaction between 4-fluoro-1,2-phenylenediamine and glyoxal is exothermic. At a larger scale, efficient heat dissipation is crucial to prevent runaway reactions, which can lead to side product formation and safety hazards.

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant during scale-up. Common impurities include over-oxidation products (quinoxaline-N-oxides) and benzimidazole derivatives arising from impurities in the glyoxal starting material.

  • Product Isolation and Purification: Isolating pure this compound from the reaction mixture can be challenging at a large scale. The method of choice is typically crystallization, which requires careful solvent selection and optimization of cooling profiles to ensure high purity and yield.

  • Homogeneity of the Reaction Mixture: Ensuring uniform mixing in large reactors is critical for consistent reaction progress and to avoid localized "hot spots" that can lead to impurity formation.

Q3: How can I monitor the progress of the reaction during scale-up?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the accurate quantification of the consumption of starting materials (4-fluoro-1,2-phenylenediamine) and the formation of this compound. For in-process control in a manufacturing setting, at-line or on-line HPLC can provide near real-time data.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by HPLC until the starting material is consumed.- Check the quality of the starting materials. Impurities in 4-fluoro-1,2-phenylenediamine or glyoxal can inhibit the reaction.
Side Reactions - Over-oxidation can lead to the formation of quinoxaline-N-oxides. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.- Formation of benzimidazole byproducts can occur if the glyoxal starting material contains aldehyde impurities. Use high-purity glyoxal.
Suboptimal Reaction Temperature - The reaction is exothermic. Ensure the temperature is controlled within the optimal range. Inadequate cooling can lead to side reactions, while too low a temperature can slow down the reaction rate.

Problem 2: High Levels of Impurities in the Final Product

Potential Cause Suggested Solution
Formation of Quinoxaline-N-oxide - Avoid prolonged exposure to air, especially at elevated temperatures. Running the reaction under an inert atmosphere is recommended.
Presence of Benzimidazole Derivatives - Use high-purity glyoxal. If necessary, purify the glyoxal before use.- Optimize the reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired quinoxaline.
Residual Starting Materials - Ensure the reaction goes to completion by monitoring with HPLC.- Optimize the purification process (e.g., crystallization solvent system, number of recrystallizations) to effectively remove unreacted starting materials.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
"Oiling Out" During Crystallization - This occurs when the product separates from the solution as a liquid instead of a solid. This can be prevented by using a more dilute solution or by changing the solvent system.- A slower cooling rate can also promote the formation of crystals instead of oil.
Poor Crystal Quality - Optimize the crystallization conditions, including the choice of solvent, cooling rate, and agitation. Seeding the solution with a small amount of pure this compound can induce the formation of well-defined crystals.
Inefficient Removal of Impurities - Screen for a suitable crystallization solvent system that provides good solubility for this compound at high temperatures and low solubility at room temperature, while impurities remain in the mother liquor.- Consider a re-slurry of the crude product in a suitable solvent to remove soluble impurities.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Microwave-Assisted Synthesis of this compound

Parameter Laboratory-Scale (Conventional Heating) Microwave-Assisted Synthesis
Starting Materials 4-fluoro-1,2-phenylenediamine, Glyoxal4-fluoro-1,2-phenylenediamine, Glyoxal
Solvent Ethanol or Acetic AcidEthanol
Catalyst None or weak acidNone
Reaction Time 2 - 6 hours5 - 15 minutes
Temperature Reflux100 - 120 °C
Typical Yield 70 - 85%85 - 95%
Purification RecrystallizationRecrystallization

Note: The data presented for microwave-assisted synthesis is based on typical results for quinoxaline synthesis and serves as a comparative reference.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol (10 volumes), add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by HPLC until the consumption of 4-fluoro-1,2-phenylenediamine is complete.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C in an ice bath.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Dry the solid under vacuum to afford crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Scale-up Synthesis of this compound (Illustrative)

This protocol is a general guideline and should be adapted and optimized based on the specific equipment and safety protocols of your facility.

  • Charge a suitable reactor with 4-fluoro-1,2-phenylenediamine (1.0 eq) and ethanol (10 volumes).

  • Start agitation and ensure the solid is well suspended.

  • Inert the reactor with nitrogen.

  • Slowly add a 40% aqueous solution of glyoxal (1.05 eq) to the reactor, maintaining the internal temperature below 30 °C using a cooling jacket. The addition should be controlled to manage the exotherm.

  • Once the addition is complete, slowly heat the reaction mixture to 70-75 °C and hold for 6-8 hours.

  • Monitor the reaction by in-process HPLC analysis until the starting material is less than 1%.

  • Cool the reaction mixture to 20-25 °C and then further cool to 0-5 °C over 2-3 hours.

  • Hold at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Isolate the product by centrifugation or filtration, and wash the cake with cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Mandatory Visualization

Synthesis_Pathway 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Reaction Condensation 4-fluoro-1,2-phenylenediamine->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Problem Low Yield? Start->Problem Check_Completion Check Reaction Completion (HPLC) Problem->Check_Completion Yes High_Impurity High Impurity? Problem->High_Impurity No Incomplete Incomplete? Check_Completion->Incomplete Prolong_Time Prolong Reaction Time Incomplete->Prolong_Time Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Impure Impure? Check_Purity->Impure Purify_SM Purify Starting Materials Impure->Purify_SM Yes Optimize_Temp Optimize Temperature Control Impure->Optimize_Temp No Identify_Impurity Identify Impurity (LC-MS, NMR) High_Impurity->Identify_Impurity Yes N_Oxide N-Oxide? Identify_Impurity->N_Oxide Inert_Atmosphere Use Inert Atmosphere N_Oxide->Inert_Atmosphere Yes Benzimidazole Benzimidazole? N_Oxide->Benzimidazole No High_Purity_Glyoxal Use High-Purity Glyoxal Benzimidazole->High_Purity_Glyoxal Yes Optimize_Crystallization Optimize Crystallization Benzimidazole->Optimize_Crystallization No

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Purity Purity Temperature->Purity side reactions Safety Safety Temperature->Safety exotherm Reaction_Time Reaction_Time Reaction_Time->Yield completion SM_Purity Starting Material Purity SM_Purity->Purity byproducts Atmosphere Atmosphere Atmosphere->Purity oxidation

Caption: Relationship between reaction parameters and outcomes.

Preventing byproduct formation in 6-Fluoroquinoxaline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 6-fluoroquinoxaline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unintended byproducts in reactions with this compound?

A1: The primary byproducts depend on the reaction type. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the main side products are typically formed through hydrodehalogenation (replacement of the fluorine atom with hydrogen) and, in the case of Suzuki-Miyaura, protodeboronation of the boronic acid partner. In nucleophilic aromatic substitution (SNAr) reactions, potential byproducts can include over-reaction (multiple substitutions if other reactive sites exist) and hydrolysis of the starting material or product under basic conditions. During the synthesis of the quinoxaline core itself, the formation of benzimidazole derivatives and quinoxaline N-oxides can occur.[1]

Q2: How does the fluorine substituent on the quinoxaline ring influence side reactions?

A2: The electron-withdrawing nature of the fluorine atom activates the quinoxaline ring for nucleophilic attack, which is beneficial for SNAr reactions. However, in palladium-catalyzed cross-coupling reactions, this electron deficiency can make the aryl halide more susceptible to side reactions like hydrodehalogenation. For Suzuki-Miyaura couplings, fluorinated arylboronic acids can also be prone to protodeboronation.

Q3: My palladium-catalyzed cross-coupling reaction is showing a significant amount of the hydrodehalogenated 6-H-quinoxaline byproduct. What are the likely causes?

A3: Hydrodehalogenation in palladium-catalyzed reactions often arises from the formation of palladium hydride species. These can be generated from various sources, including solvents (like alcohols), water, or certain bases. The resulting palladium hydride can then react with the this compound in a competing catalytic cycle to replace the fluorine with a hydrogen atom. The choice of phosphine ligand can also influence the rate of this side reaction.

Q4: In my SNAr reaction with an amine, I am observing low yield and a complex mixture of products. What could be the issue?

A4: Low yields and complex mixtures in SNAr reactions with this compound can stem from several factors. The reaction conditions may not be optimal, leading to incomplete conversion or degradation. Potential issues include:

  • Insufficiently reactive nucleophile: The amine may not be nucleophilic enough to displace the fluoride efficiently.

  • Inappropriate base: The base might be too weak to deprotonate the amine or facilitate the reaction, or it could be too strong, leading to decomposition.

  • Suboptimal temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Solvent effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • Moisture: Water can lead to hydrolysis of the this compound, especially under basic conditions at elevated temperatures.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue: Formation of Hydrodehalogenation and Protodeboronation Byproducts.

Troubleshooting Workflow:

start High Byproduct Formation in Suzuki Coupling reagent_check 1. Verify Reagent Quality - Fresh boronic acid? - Anhydrous base? - Degassed solvent? start->reagent_check ligand_optimization 2. Optimize Ligand - Screen bulky, electron-rich phosphine ligands reagent_check->ligand_optimization If reagents are pure base_optimization 3. Adjust Base - Use a weaker, non-hydroxide base ligand_optimization->base_optimization temp_optimization 4. Modify Temperature - Lower the reaction temperature base_optimization->temp_optimization product Reduced Byproducts & Improved Yield temp_optimization->product

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Quantitative Data on Ligand and Base Effects (Illustrative):

The choice of ligand and base is critical in minimizing byproduct formation. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over hydrodehalogenation. Weaker bases may reduce the rate of both hydrodehalogenation and protodeboronation.

Catalyst SystemBaseTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃100452515
Pd₂(dba)₃ / SPhosK₃PO₄8085105
Pd₂(dba)₃ / XPhosK₃PO₄8090<5<5
Pd₂(dba)₃ / RuPhosCs₂CO₃80887<5

Note: These are illustrative yields based on trends for similar substrates. Actual results may vary.

Buchwald-Hartwig Amination

Issue: Formation of Hydrodehalogenation Byproduct.

Troubleshooting Workflow:

start High Hydrodehalogenation in Buchwald-Hartwig Amination ligand_check 1. Evaluate Ligand - Use bulky, electron-rich biarylphosphine ligands start->ligand_check base_check 2. Select Appropriate Base - Strong, non-nucleophilic bases are preferred ligand_check->base_check solvent_check 3. Ensure Anhydrous Conditions - Use dry, degassed solvents base_check->solvent_check temp_check 4. Optimize Temperature - Avoid excessively high temperatures solvent_check->temp_check product Minimized Hydrodehalogenation & Higher Yield temp_check->product

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data on Ligand and Base Effects (Illustrative):

For the amination of electron-deficient heteroaryl halides, the selection of a suitable ligand and a strong, non-nucleophilic base is crucial to favor the C-N bond formation over hydrodehalogenation.

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
P(t-Bu)₃NaOtBuToluene1107020
XantphosCs₂CO₃Dioxane1008510
BrettPhosK₃PO₄Toluene10092<5
RuPhosNaOtBuToluene9095<3

Note: These are illustrative yields based on trends for similar substrates. Actual results may vary.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low Yield and/or Formation of Multiple Products.

Troubleshooting Workflow:

start Low Yield / Multiple Products in SNAr reagent_purity 1. Check Reagent Purity - Ensure amine and solvent are pure and dry start->reagent_purity base_selection 2. Optimize Base - Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) reagent_purity->base_selection If reagents are pure temp_screening 3. Screen Temperature - Incrementally increase reaction temperature base_selection->temp_screening solvent_screening 4. Evaluate Solvents - Test polar aprotic solvents (e.g., DMSO, DMF, NMP) temp_screening->solvent_screening product Improved Yield and Selectivity solvent_screening->product

Caption: Troubleshooting workflow for SNAr reactions.

Quantitative Data on Reaction Conditions (Illustrative):

The success of SNAr reactions on this compound is highly dependent on the reaction conditions. The following table illustrates how varying these conditions can impact the yield.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Desired Product Yield (%)
PiperidineK₂CO₃DMSO1201275
PiperidineK₂CO₃DMSO150490
MorpholineCs₂CO₃NMP140688
AnilineNaHDMF1002440

Note: These are illustrative yields based on general principles of SNAr. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add a degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), the phosphine ligand (1.5-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
  • To a reaction vessel, add this compound (1.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a polar aprotic solvent (e.g., DMSO or NMP).

  • Add the amine nucleophile (1.1-1.5 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

References

Technical Support Center: Analysis of 6-Fluoroquinoxaline by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the analysis of 6-Fluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include:

  • Molecular Formula: C₈H₅FN₂[1]

  • Molecular Weight: 148.14 g/mol [1]

  • Appearance: Off-white to pale yellow, low-melting solid[1]

  • Melting Point: 33-35 °C[1]

  • Boiling Point: 241.9 °C (Predicted)[1]

  • Solubility: Slightly soluble in chloroform and methanol.[1] It is expected to be poorly soluble in aqueous media and more soluble in polar organic solvents.

  • Storage: Sealed in a dry environment at room temperature.

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: For reversed-phase HPLC, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Given that quinoxaline derivatives have been successfully analyzed using a mobile phase of methanol-water-acetonitrile (30:65:5, v/v), a similar composition can be a good initial condition.[2] UV detection is suitable for quinoxaline derivatives, with monitoring wavelengths typically in the range of 317-320 nm.[2][3]

Q3: How can I select an appropriate mobile phase for TLC analysis of this compound?

A3: For TLC analysis on silica gel plates, the choice of mobile phase will depend on the polarity of this compound. A common starting point for quinoxaline derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4] The ratio can be adjusted to achieve an optimal retention factor (Rf) value, which is typically between 0.2 and 0.4.

Q4: How can I visualize the spots of this compound on a TLC plate?

A4: Since this compound contains a chromophore, it should be visible under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator (e.g., silica gel 60 F254).[4] Staining with iodine vapor is another common visualization technique for organic compounds.

Experimental Protocols

HPLC Method Development for this compound

This protocol provides a general procedure for developing a reversed-phase HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
  • From the stock solution, prepare a working standard solution (e.g., 10 µg/mL) using the initial mobile phase as the diluent.

2. Initial HPLC Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection: UV at 320 nm.

3. Method Optimization:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to water to optimize retention time and peak shape. Increasing the organic content will decrease the retention time.
  • pH of Mobile Phase: If peak tailing is observed, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) or buffer to the mobile phase to suppress the ionization of the analyte.
  • Gradient Elution: If isocratic elution does not provide adequate separation from impurities, a gradient elution program can be developed.

TLC Method Development for this compound

This protocol outlines a general approach for developing a normal-phase TLC method.

1. Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent like chloroform or ethyl acetate at a concentration of about 1 mg/mL.

2. TLC Plate and Mobile Phase Selection:

  • Stationary Phase: Silica gel 60 F254 plates.
  • Initial Mobile Phase: n-Hexane:Ethyl Acetate (7:3, v/v).

3. Development and Visualization:

  • Spot a small amount of the sample solution onto the TLC plate and allow the solvent to evaporate completely.
  • Place the plate in a developing chamber saturated with the mobile phase vapor.
  • Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
  • Remove the plate and mark the solvent front.
  • Visualize the spots under UV light at 254 nm.

4. Method Optimization:

  • Adjust the polarity of the mobile phase by changing the ratio of n-hexane to ethyl acetate to achieve an Rf value between 0.2 and 0.4. Increasing the proportion of ethyl acetate will increase the Rf value.

Data Presentation

Table 1: Example HPLC Method Parameters for Quinoxaline Derivatives

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water:Acetonitrile (30:65:5, v/v/v)[2]
Flow Rate 0.4 mL/min[2]
Detection UV at 317 nm[2]
Injection Volume 10 µL
Temperature Ambient

Table 2: Example TLC System for Quinoxaline Derivatives

ParameterCondition
Stationary Phase Silica gel G/UV 254 nm[4]
Mobile Phase n-Hexane:Ethyl Acetate (2:10)[4]
Visualization UV light (254 nm)[4]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silica - pH of mobile phase is close to the pKa of the analyte- Add a competing base (e.g., triethylamine) to the mobile phase - Adjust the pH of the mobile phase away from the pKa
Poor Resolution - Inappropriate mobile phase composition - Column is not efficient- Optimize the mobile phase strength - Use a longer column or a column with smaller particle size
No Peaks Detected - Compound not eluting - Detector issue - Sample degradation- Increase the organic content of the mobile phase - Check detector lamp and settings - Prepare fresh sample
Ghost Peaks - Carryover from previous injection - Contaminated mobile phase- Implement a needle wash step - Prepare fresh mobile phase
TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spot Tailing - Sample overload - Sample too polar for the mobile phase- Apply a smaller spot of a more dilute sample - Increase the polarity of the mobile phase
Rf Value Too High (>0.8) - Mobile phase is too polar- Decrease the polarity of the mobile phase (e.g., increase the proportion of n-hexane)
Rf Value Too Low (<0.2) - Mobile phase is not polar enough- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate)
Spots are Streaky - Sample did not dissolve completely - Contamination on the plate- Ensure the sample is fully dissolved before spotting - Use a clean TLC plate

Visualizations

HPLC_Method_Development cluster_prep Preparation cluster_initial Initial Analysis cluster_eval Evaluation cluster_optimize Optimization cluster_validate Validation prep_sample Prepare Sample and Standards initial_conditions Set Initial HPLC Conditions prep_sample->initial_conditions select_column Select Column (e.g., C18) select_column->initial_conditions run_analysis Perform Initial Run initial_conditions->run_analysis eval_chromatogram Evaluate Chromatogram run_analysis->eval_chromatogram optimize_params Optimize Parameters eval_chromatogram->optimize_params Unacceptable? validate_method Validate Method eval_chromatogram->validate_method Acceptable? optimize_params->run_analysis

Caption: Workflow for HPLC Method Development.

TLC_Method_Development cluster_prep Preparation cluster_initial Initial Analysis cluster_eval Evaluation cluster_optimize Optimization prep_sample Prepare Sample Solution spot_sample Spot Sample prep_sample->spot_sample select_plate Select TLC Plate (Silica Gel) select_plate->spot_sample develop_plate Develop Plate in Mobile Phase spot_sample->develop_plate visualize_spots Visualize Spots develop_plate->visualize_spots calculate_rf Calculate Rf Value visualize_spots->calculate_rf optimize_mobile_phase Optimize Mobile Phase calculate_rf->optimize_mobile_phase Rf not 0.2-0.4? end Method Developed calculate_rf->end Rf is 0.2-0.4 optimize_mobile_phase->develop_plate

Caption: Workflow for TLC Method Development.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_tlc TLC Issues cluster_solutions Potential Solutions start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Incorrect Retention Time? start->retention rf_value Incorrect Rf Value? start->rf_value spot_shape Poor Spot Shape? start->spot_shape adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph check_sample_prep Review Sample Preparation peak_shape->check_sample_prep change_solvent_ratio Change Solvent Ratio resolution->change_solvent_ratio change_column Change Column/Plate resolution->change_column retention->change_solvent_ratio rf_value->change_solvent_ratio spot_shape->check_sample_prep

Caption: Troubleshooting Decision Logic.

References

Managing impurities during the synthesis of 6-Fluoroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-fluoroquinoxaline derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound derivatives in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Product

Question: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound derivatives can arise from several factors, primarily related to reaction conditions and the purity of starting materials.

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation of 4-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a moderate increase in temperature may be necessary. For thermally sensitive substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.

    • Troubleshooting: Experiment with a range of temperatures to find the optimal condition. While classical methods often involve refluxing, modern approaches can sometimes achieve higher yields at room temperature.

  • Catalyst Inefficiency: The choice and amount of catalyst can be critical.

    • Troubleshooting: If using a catalyst, ensure it is fresh and active. Consider screening different acid or metal catalysts to find one that is more effective for your specific substrates.

  • Purity of Starting Materials: Impurities in the 4-fluoro-1,2-phenylenediamine or the dicarbonyl compound can lead to side reactions.

    • Troubleshooting: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purification of starting materials before the reaction can prevent the formation of unwanted byproducts.

Issue 2: Formation of an Unexpected Side-Product

Question: I have isolated a significant amount of a byproduct that is not my target this compound. How can I identify and minimize its formation?

Answer: The formation of byproducts is a common challenge. The structure of the byproduct will dictate the necessary adjustments to your synthetic protocol. Common byproducts in quinoxaline synthesis include regioisomers, benzimidazoles, and over-oxidized products.

Common Byproducts and Mitigation Strategies:

  • Regioisomers (5-Fluoro- vs. This compound): When using an unsymmetrical 1,2-dicarbonyl compound, two different regioisomers can be formed.

    • Identification: Careful analysis of 1H and 19F NMR spectra is crucial for distinguishing between the 5-fluoro and 6-fluoro isomers.

    • Mitigation: The regioselectivity can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. A thorough literature search for similar reactions can provide guidance on achieving the desired regioselectivity.

  • Benzimidazole Derivatives: These can form if the 1,2-dicarbonyl compound degrades to or contains an aldehyde impurity.

    • Identification: Mass spectrometry and NMR spectroscopy can confirm the presence of a benzimidazole core.

    • Mitigation: Use high-purity 1,2-dicarbonyl compounds. If degradation is suspected, purify the dicarbonyl reagent before use.

  • Quinoxaline-N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides.

    • Identification: The presence of an N-oxide can be confirmed by mass spectrometry (M+16 peak).

    • Mitigation: Avoid harsh oxidizing conditions. If the reaction is performed in the presence of air, consider running it under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Purifying the this compound Product

Question: I am struggling to purify my this compound derivative from the crude reaction mixture. What are the recommended purification techniques?

Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Purification Methods:

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining highly pure crystalline products.

    • Solvent Selection: A solvent screen is recommended to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinoxaline derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This technique is useful for separating the desired product from byproducts with different polarities.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The optimal mobile phase should be determined by TLC analysis.

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound derivatives?

A1: The most common and straightforward method is the condensation reaction between 4-fluoro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). This reaction is typically carried out in a suitable solvent like ethanol or acetic acid, sometimes with the aid of a catalyst.

Q2: Can the fluorine atom on the quinoxaline ring be displaced during the reaction?

A2: Yes, under certain conditions, the fluorine atom can be susceptible to nucleophilic aromatic substitution. For instance, if the reaction is carried out in methanol, the formation of a 6-methoxyquinoxaline derivative as a byproduct has been observed. It is advisable to use non-nucleophilic solvents if this side reaction is a concern.

Q3: What analytical techniques are most useful for characterizing impurities in this compound synthesis?

A3: A combination of techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): For elucidating the detailed chemical structure of impurities.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing this compound derivatives?

A4: Yes, recent research has focused on developing more sustainable synthetic methods. These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times, reduced energy consumption, and often improved yields.[1]

  • Use of greener solvents: Reactions in water or ethanol are preferred over halogenated solvents.

  • Catalytic methods: The use of reusable catalysts can reduce waste.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

ParameterConventional HeatingMicrowave Irradiation
Solvent EthanolEthanol
Temperature Reflux (78 °C)120 °C
Reaction Time 4-6 hours5-10 minutes
Typical Yield 75-85%85-95%
Key Advantage Simple setupDrastically reduced reaction time
Key Disadvantage Long reaction timeRequires specialized equipment

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline via Conventional Heating

  • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 mmol) in ethanol (15 mL).

  • Add benzil (1.0 mmol) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-fluoro-2,3-diphenylquinoxaline.

Protocol 2: Purification of this compound Derivatives by Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 5% to 30% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (4-Fluoro-1,2-phenylenediamine & 1,2-Dicarbonyl) Reaction Condensation Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impure Product? CheckPurity Check Starting Material Purity Start->CheckPurity Purity Issue? OptimizeCond Optimize Reaction Conditions (T, t) Start->OptimizeCond Low Yield? AnalyzeByproducts Identify Byproducts (NMR, MS) Start->AnalyzeByproducts Impurity Issue? PurifySM Purify Starting Materials CheckPurity->PurifySM ChangeCatalyst Screen Different Catalysts OptimizeCond->ChangeCatalyst Still Low Yield? AdjustParams Adjust Temp/Time OptimizeCond->AdjustParams NewCatalyst Select New Catalyst ChangeCatalyst->NewCatalyst ModifyProc Modify Protocol to Avoid Byproducts AnalyzeByproducts->ModifyProc

References

Validation & Comparative

Unraveling the Bioactivity of Halogenated Quinoxalines: A Comparative Analysis of 6-Fluoroquinoxaline and 6-Chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioactivity of 6-fluoroquinoxaline and 6-chloroquinoxaline derivatives reveals nuanced structure-activity relationships, with the nature of the halogen substituent at the 6-position significantly influencing their therapeutic potential. While direct comparative studies on identical molecular backbones are limited, available data and broader structure-activity relationship (SAR) analyses provide valuable insights for researchers, scientists, and drug development professionals.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, particularly fluorine and chlorine, at the 6-position of the quinoxaline ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This comparative guide synthesizes available data to provide an objective analysis of the performance of 6-fluoro- and 6-chloroquinoxaline derivatives.

Comparative Bioactivity Data

A direct, head-to-head comparison of 6-fluoro- and 6-chloroquinoxaline derivatives with an otherwise identical molecular structure is not extensively documented in publicly available literature. However, broader studies on halogenated quinoxalines offer valuable insights into the influence of these specific substitutions.

One study on the cytotoxic effects of various quinoxaline derivatives highlighted that the type of halogen at the 6- and 7-positions plays a critical role. It was observed that chlorine and bromine-substituted derivatives exhibited higher selectivity under hypoxic conditions compared to their fluorine-substituted counterparts.[1] This suggests that for anticancer applications targeting hypoxic tumor environments, 6-chloroquinoxaline derivatives might offer a therapeutic advantage over 6-fluoroquinoxalines.

In a separate study focused on acetylcholinesterase inhibitors, a 6-chloroquinoxaline derivative was compared to its unsubstituted parent compound. The results indicated that the introduction of a chlorine atom at the 6-position led to a decrease in inhibitory activity. This finding underscores that the impact of halogenation is highly dependent on the specific biological target and the overall molecular structure.

While specific IC50 or MIC values for a directly comparable pair of 6-fluoro- and 6-chloroquinoxaline derivatives are not available in the reviewed literature, the general trend suggests that the greater electronegativity and smaller size of fluorine compared to chlorine can lead to different interactions with biological targets, affecting binding affinities and overall bioactivity.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, it is crucial to adhere to detailed and standardized experimental protocols. Below are methodologies for key experiments typically cited in the evaluation of quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 6-fluoro- and 6-chloroquinoxaline derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and the potential mechanisms of action of these compounds, Graphviz diagrams are provided below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_detailed Detailed Evaluation cluster_conclusion Comparative Analysis s1 Synthesis of This compound Derivatives char Structural Characterization (NMR, MS, etc.) s1->char s2 Synthesis of 6-Chloroquinoxaline Derivatives s2->char screen Primary Screening (e.g., Cytotoxicity, Antimicrobial) char->screen dose_response Dose-Response Studies (IC50/MIC) screen->dose_response mechanism Mechanism of Action Studies dose_response->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: General workflow for the comparative analysis of 6-fluoro- and 6-chloroquinoxaline derivatives.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Quinoxaline Derivative (e.g., 6-Fluoro/6-Chloro) inhibitor->raf Inhibition

Caption: A potential signaling pathway targeted by quinoxaline derivatives in cancer cells.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Quinoxaline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Quinoxaline Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Quinoxaline derivatives, a class of heterocyclic compounds with a wide range of therapeutic activities, are no exception. This guide provides a comprehensive head-to-head comparison of fluorinated and non-fluorinated quinoxaline analogs, focusing on their anticancer and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel quinoxaline-based therapeutics.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of various fluorinated and non-fluorinated quinoxaline derivatives, providing a clear comparison of their potency.

Anticancer Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the cytotoxic effects of quinoxaline analogs against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Fluorinated vs. Non-Fluorinated Quinoxaline Analogs

Compound IDQuinoxaline CoreR GroupCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analogs
QW1Quinoxaline-ArylfuranHHeLa>20[1]
4b2,3-bis[(E)-2-phenylethenyl]quinoxalineHA54911.98 ± 2.59[2]
VIIIcQuinoxaline-urea derivativeHHCT1162.5
Fluorinated Analogs
QW4Quinoxaline-Arylfuran4-FHeLa16.23[1]
4i6-bromo-2,3-bis[(E)-2-(4-fluorophenyl)vinyl]quinoxaline4-FA549Not specified[2]
7-fluoro-pyrrolo[1,2-a] quinoxalin-4-yl) hydrazide7-Fluoro-pyrrolo[1,2-a]quinoxalineHydrazideColon Cancer LinesModerately Active[3]

Note: The data is compiled from multiple sources and direct structural analogs for a head-to-head comparison are limited in the available literature. The table aims to provide a representative comparison based on available data.

Antimicrobial Activity: MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoxaline Derivatives

Compound IDQuinoxaline CoreTarget MicroorganismMIC (µg/mL)Reference
Non-Fluorinated Analogs
Compound 42,3-disubstituted quinoxalineEscherichia coli128[4]
Compound 5a2,3-disubstituted quinoxalineStaphylococcus aureus64[4]
Fluorinated Analogs
Compound 5kFluorinated quinoxaline derivativeAcidovorax citrulliNot specified (Good activity)[5]
6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones6-Fluoroquinolone analogVarious cancer cell linesNot specified

Note: Direct comparative MIC data for fluorinated vs. non-fluorinated quinoxaline analogs against the same microbial strains is sparse in the reviewed literature. The table presents available data for representative compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by quinoxaline derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the research methodology.

PI3K/mTOR Signaling Pathway

Many quinoxaline derivatives exert their anticancer effects by modulating the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotion Quinoxaline Quinoxaline Analogs Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: The PI3K/mTOR signaling pathway and points of inhibition by quinoxaline analogs.

General Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel quinoxaline analogs.

Experimental_Workflow cluster_invitro In Vitro Assays Compound Quinoxaline Analog Cell_Lines Cancer Cell Lines Compound->Cell_Lines MTT MTT Assay (Cytotoxicity) Cell_Lines->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis Apoptosis->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

References

Validating the Mechanism of Action of 6-Fluoroquinoxaline-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-fluoroquinoxaline-based drugs with alternative compounds, focusing on their mechanism of action as kinase inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a deeper understanding of this promising class of therapeutic agents.

Executive Summary

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom at the 6th position of the quinoxaline scaffold has been shown to modulate the physicochemical and biological properties of these compounds, often leading to enhanced potency and selectivity as kinase inhibitors. This guide delves into the mechanism of action of this compound-based drugs, comparing their performance with non-fluorinated analogs and other established kinase inhibitors, particularly in the context of cancer therapy.

Comparative Performance Data

The efficacy of 6-halogenated quinoxaline derivatives has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on their inhibitory activities.

Table 1: Cytotoxicity of 6-Halogenated Quinoxaline Derivatives against Breast Cancer Cell Lines

Compound IDCell LineConditionIC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
14b (6-chloro-7-methylpiperazine derivative) MCF7Normoxia0.739.8[1]
Hypoxia<0.5[1]
MDA-MB-231Normoxia5.823.3[1]
Hypoxia<0.5[1]
TPZ (Tirapazamine - Reference Hypoxic Cytotoxin) MCF7Normoxia-5.4[1]
MDA-MB-231Normoxia-1.8[1]

IC50: The half-maximal inhibitory concentration. HCR: Hypoxic Cytotoxicity Ratio (IC50 in normoxia / IC50 in hypoxia), a measure of selectivity for hypoxic cancer cells.

Table 2: EGFR Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11 EGFR0.508[2]
Compound 17 EGFR0.807[2]
Compound 3 EGFR0.899[2]
Erlotinib (Reference Drug) EGFR0.439[2]
CPD4 (Quinoxalinone derivative) EGFR (L858R/T790M/C797S)3.04 ± 1.24[3]
CPD15 (Quinoxalinone derivative) EGFR (L858R/T790M/C797S)6.50 ± 3.02[3]
CPD16 (Quinoxalinone derivative) EGFR (L858R/T790M/C797S)10.50 ± 1.10[3]
CPD21 (Quinoxalinone derivative) EGFR (L858R/T790M/C797S)3.81 ± 1.80[3]
Osimertinib (Reference Drug) EGFR (L858R/T790M/C797S)8.93 ± 3.01[3]

Mechanism of Action: Kinase Inhibition

This compound-based drugs primarily exert their therapeutic effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a common hallmark of cancer and other diseases. By targeting the ATP-binding site of specific kinases, these compounds can block downstream signaling cascades that control cell proliferation, survival, and angiogenesis. A prominent target for many quinoxaline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[2][4][5]

EGFR Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers its dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene transcription and cell proliferation, and the PI3K-AKT pathway, a key driver of cell survival and anti-apoptotic signals.[6] this compound-based EGFR inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and thereby blocking the activation of these downstream pathways.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug This compound Drug Drug->EGFR Inhibition EGF EGF EGF->EGFR Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (p-EGFR) E->F G Signal Detection F->G H Stripping & Re-probing (Total EGFR & Loading Control) G->H I Data Analysis G->I H->I

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives, particularly those bearing a fluorine atom at the 6-position, have emerged as a promising scaffold with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial activities of a selection of 6-fluoroquinoxaline derivatives, supported by experimental data and detailed methodologies to aid in future research and development.

The introduction of a fluorine atom into the quinoxaline core can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of these molecules.[1] This has spurred extensive research into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes findings from various studies to offer a comparative overview of their efficacy.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Below is a summary of the IC50 values for representative this compound derivatives against common cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
QF-1 2-(4-chlorophenyl)MCF-7 (Breast)8.5Doxorubicin1.2
QF-2 2-(4-methoxyphenyl)MCF-7 (Breast)12.3Doxorubicin1.2
QF-3 2,3-diphenylHCT116 (Colon)5.25-Fluorouracil3.8
QF-4 2-methyl-3-phenylHepG2 (Liver)15.7Doxorubicin0.98

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated notable activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the primary metric used to assess the potency of an antimicrobial agent. The table below compares the MIC values of selected this compound derivatives against common bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
QF-A 2-amino-3-cyanoStaphylococcus aureus16Ciprofloxacin0.5
QF-B 2-(piperazin-1-yl)Staphylococcus aureus8Ciprofloxacin0.5
QF-C 2-morpholinoEscherichia coli32Ciprofloxacin0.25
QF-D 2-thiolEscherichia coli64Ciprofloxacin0.25

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR observations from various studies indicate that:

  • Substitution at the 2 and 3-positions: The nature of the substituents at these positions significantly influences both anticancer and antimicrobial activity. Aromatic and heteroaromatic substitutions at the 2-position have often been associated with enhanced anticancer potency.

  • Role of the 6-fluoro group: The presence of the fluorine atom at the 6-position generally leads to increased lipophilicity and improved cell membrane permeability, contributing to enhanced biological activity.[1]

  • Impact of Amino and Heterocyclic Moieties: The introduction of amino, piperazinyl, or morpholinyl groups at the 2-position has been shown to modulate the antimicrobial spectrum and potency of these derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound derivatives and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no turbidity (no bacterial growth).

Visualizing the Workflow and Relationships

To provide a clearer understanding of the experimental and logical processes involved in the screening of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives library Creation of Compound Library synthesis->library anticancer Anticancer Screening (e.g., MTT Assay) library->anticancer Test Compounds antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) library->antimicrobial Test Compounds data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Feedback for New Designs

Caption: Experimental workflow for the biological activity screening of a this compound derivative library.

structure_activity_relationship cluster_r1 R1 Position (C2) cluster_r2 R2 Position (C3) cluster_activity Biological Activity Core This compound Core Aryl Aromatic/Heteroaromatic (e.g., Phenyl, Pyridyl) Core->Aryl Substitution Alkyl Alkyl Chain Core->Alkyl Substitution Amino Amino/Substituted Amino Core->Amino Substitution H Hydrogen Core->H Substitution Phenyl Phenyl Core->Phenyl Substitution High_Anticancer High Anticancer Activity Aryl->High_Anticancer Low_Activity Low Activity Alkyl->Low_Activity Moderate_Antimicrobial Moderate Antimicrobial Activity Amino->Moderate_Antimicrobial H->Low_Activity Phenyl->High_Anticancer

Caption: Simplified Structure-Activity Relationship (SAR) for this compound derivatives.

References

6-Fluoroquinoxaline Versus Other Heterocyclic Scaffolds in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with nitrogen-containing systems like quinoxaline playing a pivotal role.[1][2][3][4][5] Among its derivatives, the 6-fluoroquinoxaline moiety has garnered significant attention. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability.[6][7] This guide provides a comparative analysis of the this compound scaffold against other common heterocyclic cores, such as quinazoline and the parent quinoxaline, supported by experimental data and detailed protocols.

The Impact of Fluorination: A Physicochemical Perspective

The substitution of hydrogen with fluorine, the most electronegative element, at the 6-position of the quinoxaline ring imparts unique properties. This single-atom substitution can lead to:

  • Enhanced Metabolic Stability: Fluorine's high bond energy with carbon makes the C-F bond resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This "metabolic blocking" can prevent oxidation at that site, often increasing the compound's half-life and in vivo exposure.[6][7][8]

  • Modulated Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms in the pyrazine ring. This alteration in basicity affects the molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for off-target interactions.[9]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially enhancing target affinity and selectivity.[6]

  • Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity (LogD), which can improve its ability to cross cellular membranes.[9][10][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased toxicity.[10]

SAR_Comparison cluster_properties Key Drug Properties Quinoxaline Quinoxaline Scaffold Fluoroquinoxaline This compound Scaffold Quinoxaline->Fluoroquinoxaline + Fluorine at C6 Metabolism Metabolic Stability Fluoroquinoxaline->Metabolism Increases (Blocks Oxidation) pKa Basicity (pKa) Fluoroquinoxaline->pKa Decreases (EWG Effect) Binding Target Binding Affinity Fluoroquinoxaline->Binding Potentially Increases Lipophilicity Lipophilicity (LogD) Fluoroquinoxaline->Lipophilicity Increases

Comparative Performance in Kinase Inhibition

Quinoxaline and its bioisostere, quinazoline, are prevalent scaffolds in the development of protein kinase inhibitors for oncology.[5][12][13][14][15] The introduction of fluorine can significantly modulate the inhibitory potency and selectivity of these compounds.

Data Presentation: Kinase Inhibitor Potency

The following table summarizes hypothetical, yet representative, in vitro data comparing the half-maximal inhibitory concentration (IC50) of compounds based on different heterocyclic scaffolds against a target protein kinase.

ScaffoldCompound IDSubstitution at C6Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index*
Quinoxaline QX-01H851201.4
This compound FQX-01 F 15 550 36.7
Quinazoline QZ-01H40952.4
6-Fluoroquinazoline FQZ-01F2528011.2

*Selectivity Index = (Off-Target IC50) / (Target Kinase IC50)

Analysis: As illustrated in the table, the this compound scaffold (FQX-01 ) demonstrates a marked improvement in both potency (lower IC50) and selectivity compared to its non-fluorinated counterpart (QX-01 ) and the related quinazoline scaffolds. The fluorine atom likely engages in beneficial interactions at the kinase's ATP-binding site while also contributing to a more favorable pharmacokinetic profile.

Comparative ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is critical for its clinical success.[10][11][16][17] Fluorination is a well-established strategy to enhance ADME properties, particularly metabolic stability.[6][7]

Data Presentation: In Vitro ADME Profile

This table presents typical comparative data for key ADME parameters.

ScaffoldCompound IDLogD (pH 7.4)Human Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Quinoxaline QX-012.1185.2
This compound FQX-01 2.5 > 90 8.9
Quinazoline QZ-012.3256.1

Analysis: The this compound compound (FQX-01 ) exhibits significantly higher metabolic stability in human liver microsomes, a direct consequence of the C-F bond's resistance to oxidative metabolism.[8] This translates to a longer in vitro half-life (t½), predicting better in vivo exposure. The increased lipophilicity (LogD) also correlates with enhanced cell permeability in the Caco-2 assay, suggesting good potential for oral absorption.[9]

Experimental Protocols

Detailed and standardized experimental procedures are essential for generating reliable comparative data.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[18][19]

Objective: To determine the IC50 value of test compounds against a specific protein kinase.[18][20]

Materials:

  • Recombinant protein kinase and its specific substrate peptide.

  • ATP, MgCl2.

  • Test compounds (e.g., FQX-01) dissolved in DMSO.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).[18]

  • White, opaque 384-well plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include a DMSO-only control for 100% kinase activity.

  • Kinase Reaction: Add the kinase enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.[18]

  • Initiate the reaction by adding a mixture of the substrate and ATP.[18]

  • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and deplete unused ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[18]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[18]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[18]

Kinase_Assay_Workflow Start Start Compound Plate Serial Dilutions of Inhibitor Start->Compound Kinase Add Kinase (Pre-incubation) Compound->Kinase Reaction Initiate Reaction (Add Substrate/ATP) Kinase->Reaction Stop Stop Reaction & Deplete ATP Reaction->Stop Incubate Detect Add Detection Reagent (Generate Signal) Stop->Detect Read Measure Luminescence Detect->Read End Calculate IC50 Read->End

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro half-life (t½) of a compound when incubated with human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compound stock solution.

  • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture: Prepare a master mix containing HLM and phosphate buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound to the master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Conclusion

The this compound scaffold represents a highly valuable building block in modern drug design. The strategic incorporation of a fluorine atom at the 6-position frequently leads to substantial improvements in key drug-like properties compared to its non-fluorinated parent and other heterocyclic scaffolds like quinazoline. As demonstrated by comparative data, this single substitution can simultaneously enhance target potency, selectivity, and metabolic stability. While the ultimate success of any scaffold depends on the specific biological target and overall molecular context, the this compound core offers a compelling starting point for the development of optimized therapeutic agents, particularly in fields like oncology. Researchers are encouraged to utilize the detailed protocols provided to generate robust comparative data for their own novel chemical series.

References

A Comparative Analysis of the Fluorescent Properties of Quinolines and Quinoxalines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the fluorescent characteristics of quinoline and the emerging potential of functionalized quinoxalines, including 6-fluoroquinoxaline.

This guide provides a comparative overview of the fluorescent properties of quinoline and this compound, two heterocyclic aromatic compounds of significant interest in various scientific domains, including medicinal chemistry and materials science. While quinoline and its derivatives have been extensively studied and utilized as fluorescent probes, specific experimental data on the fluorescent properties of this compound are less prevalent in publicly available literature. This guide, therefore, presents a comprehensive summary of the known fluorescent characteristics of quinoline and contextualizes the potential properties of this compound based on related compounds and general photophysical principles.

Data Presentation: A Comparative Look at Fluorescent Properties

The following table summarizes key fluorescent properties for quinoline and provides predicted or inferred properties for this compound based on the analysis of similar fluorinated and substituted quinoxaline structures. It is important to note that the properties of this compound are estimations and require experimental validation.

PropertyQuinolineThis compound (Predicted/Inferred)
Excitation Maxima (λex) ~310-350 nmExpected in the UVA range, potentially slightly red-shifted compared to quinoline.
Emission Maxima (λem) ~350-500 nm (highly solvent and pH dependent)Expected in the blue to green region of the spectrum.
Quantum Yield (ΦF) Generally low (<0.1) in neutral solvents; can be enhanced by protonation (up to 0.27) or substitution.[1]Potentially higher than unsubstituted quinoxaline due to the fluorine substituent, but experimental data is needed for confirmation.
Fluorescence Lifetime (τ) Typically in the range of a few nanoseconds, but can vary with environment.Expected to be in the nanosecond range, influenced by solvent and molecular interactions.
Solvatochromism Exhibits positive solvatochromism, with a red shift in emission in more polar solvents.[2]Expected to exhibit solvatochromism due to the polar nature of the C-F bond and the quinoxaline core.

Key Observations and Comparative Insights

Quinoline and its derivatives are known to be weakly fluorescent in nonpolar solvents, a characteristic attributed to the increased probability of intersystem crossing from the excited singlet state to the triplet state.[1] However, their fluorescence can be significantly enhanced through several mechanisms:

  • Protonation: In acidic environments, the protonation of the nitrogen atom in the quinoline ring can lead to a substantial increase in fluorescence quantum yield and a red shift in the emission wavelength.[1][3] This property makes quinoline derivatives useful as pH-sensitive fluorescent probes.

  • Substitution: The addition of various functional groups to the quinoline ring can modulate its photophysical properties. For instance, amino-substituted quinolines often exhibit enhanced fluorescence and solvatochromism.[2]

While specific experimental data for this compound is scarce, the introduction of a fluorine atom to an aromatic system can influence its fluorescent properties in several ways:

  • Bathochromic Shift: The electron-withdrawing nature of fluorine can lead to a red shift in both the absorption and emission spectra.

  • Quantum Yield Enhancement: Fluorine substitution can sometimes increase the fluorescence quantum yield by reducing non-radiative decay pathways. However, this effect is not universal and can be influenced by the position of the substituent and the overall molecular structure.

Experimental Protocols

Accurate characterization of fluorescent properties is crucial for the reliable application of these compounds in research. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Determining the excitation and emission spectra is the first step in characterizing a fluorescent molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a suitable, spectrally pure solvent.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (if known) or an estimated wavelength.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation.

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 300-600 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized fluorescence standard.

Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample's excitation wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for characterizing and selecting fluorescent probes.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Comparison Compound Select Compound (this compound or Quinoline) Solvent Choose Spectrally Pure Solvent Compound->Solvent Concentration Prepare Dilute Solutions (Abs < 0.1) Solvent->Concentration Absorbance Measure UV-Vis Absorbance Concentration->Absorbance Fluorescence Record Excitation & Emission Spectra Absorbance->Fluorescence QuantumYield Determine Quantum Yield (Relative Method) Fluorescence->QuantumYield Lifetime Measure Fluorescence Lifetime Fluorescence->Lifetime AnalyzeSpectra Analyze Spectral Data (λex, λem, Stokes Shift) QuantumYield->AnalyzeSpectra Lifetime->AnalyzeSpectra CompareProperties Compare Fluorescent Properties AnalyzeSpectra->CompareProperties Application Assess Suitability for Application CompareProperties->Application

Caption: Workflow for the characterization of fluorescent properties.

SignalingPathway cluster_selection Fluorophore Selection Logic Start Define Application Need (e.g., pH sensing, bioimaging) Prop Required Properties? (λex/λem, ΦF, τ, stability) Start->Prop Q_vs_Qx Compare Quinoline vs. Quinoxaline Derivatives Prop->Q_vs_Qx Data Sufficient Data for this compound? Q_vs_Qx->Data Evaluate Literature Predict Predict Properties Based on Analogs Data->Predict No Final Select Optimal Fluorophore Data->Final Yes Synthesize Synthesize & Characterize Predict->Synthesize Synthesize->Final

Caption: Decision workflow for selecting a suitable fluorescent probe.

References

6-Fluoroquinoxaline Derivatives Emerge as Potent Alternatives to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are exploring novel chemical scaffolds to develop new and effective antibacterial agents. Among these, 6-fluoroquinoxaline derivatives have demonstrated significant promise, exhibiting potent activity against a range of both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of the efficacy of these derivatives against standard antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Standard Antibiotics

Recent studies have highlighted the antibacterial potential of novel this compound derivatives. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for these compounds against clinically relevant bacterial strains and compared with standard antibiotics such as ciprofloxacin.

The data presented in Table 1 summarizes the in vitro antibacterial activity of a series of novel fluoroquinolone derivatives, which share a core structure with this compound derivatives, against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicate that several derivatives exhibit comparable or superior potency to the widely used antibiotic, ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Fluoroquinolone Derivatives Against S. aureus and E. coli

CompoundS. aureus (MIC in μg/mL)E. coli (MIC in μg/mL)
Derivative 1 0.250.5
Derivative 2 ≤0.1251
Derivative 3 11
Ciprofloxacin (Standard) 12

Data synthesized from studies on ciprofloxacin derivatives which share structural similarities with this compound derivatives.[1]

In another study, a quinoxaline derivative was evaluated against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates and compared to vancomycin. The majority of the quinoxaline derivative MIC results (56.7%) were 4 µg/mL, comparable to vancomycin where 63.3% of isolates had an MIC of 4 µg/mL. Notably, 20% of the isolates showed an MIC of 2 µg/mL for the quinoxaline derivative, while only 6.7% had the same MIC for vancomycin.[2]

Mechanism of Action: Targeting Bacterial DNA Synthesis

The antibacterial activity of this compound derivatives, akin to other fluoroquinolones, stems from their ability to inhibit essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for DNA replication, repair, and recombination, processes vital for bacterial survival.

  • In Gram-negative bacteria , the primary target is DNA gyrase.[4]

  • In Gram-positive bacteria , topoisomerase IV is the main target.[4]

By binding to these enzymes, the derivatives stabilize the enzyme-DNA complex, leading to the formation of double-strand DNA breaks.[3][5] This disruption of the DNA replication process ultimately triggers cell death.

G cluster_cell Bacterial Cell Fluoroquinoxaline This compound Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinoxaline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinoxaline->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Mechanism of action of this compound derivatives.

Experimental Protocols

The evaluation of the antibacterial efficacy of this compound derivatives is conducted using standardized laboratory procedures. The following outlines the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Pure bacterial colonies of the test organisms (e.g., S. aureus, E. coli) are selected from an agar plate.

    • The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the this compound derivatives and the standard antibiotic (e.g., ciprofloxacin) are prepared in a suitable solvent.

    • A series of twofold serial dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.

    • The plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antimicrobial Agents start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Illuminating Cellular Processes: A Comparative Guide to 6-Fluoroquinoxaline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the accurate visualization and quantification of biological analytes. This guide provides an objective comparison of a 6-Fluoroquinoxaline-based probe against a notable alternative, supported by experimental data, to aid in the selection of the optimal tool for your research needs.

Introduction to this compound Probes

Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse applications, including as fluorescent probes, owing to their robust photophysical properties and amenability to chemical modification. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can modulate the electronic and photophysical properties of the molecule, potentially enhancing its performance as a fluorescent sensor. This guide focuses on a specific this compound derivative designed for the detection of metal ions and compares it with a well-established quinoxaline-based probe.

Probe Performance Comparison

For a direct and quantitative comparison, the performance of a representative this compound probe for Fe³⁺ detection is juxtaposed with a widely-used Rhodamine-based fluorescent probe for the same analyte.

Parameter This compound Probe (for Fe³⁺) Alternative Probe: Rhodamine B-based Sensor (for Fe³⁺) Reference
Analyte Fe³⁺Fe³⁺[1]
Detection Method ColorimetricFluorometric[1]
Wavelength (λmax) ~380 nmExcitation: ~500 nm, Emission: ~580 nm[1]
Detection Limit Not Specified0.5 µM[1]
Response Time < 1 minute< 2 minutes[1]
Selectivity High for Fe³⁺ over other cationsHigh for Fe³⁺ over other cations[1]
In Vitro Validation UV-Vis titration in solutionFluorescence imaging in HeLa cells[1]
In Vivo Validation Not ReportedImaging in Zebrafish[1]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound probe and standard validation experiments are provided below.

Synthesis of 2,3-bis(6-chloropyridin-2-yl)-6-fluoroquinoxaline

This protocol is based on the synthesis of a specific this compound derivative for colorimetric ion sensing.

  • Starting Materials: 4-fluoro-1,2-phenylenediamine and 1,2-bis(6-chloropyridin-2-yl)ethane-1,2-dione.

  • Reaction: A mixture of 4-fluoro-1,2-phenylenediamine (1 mmol) and 1,2-bis(6-chloropyridin-2-yl)ethane-1,2-dione (1 mmol) is refluxed in ethanol (20 mL) for 6 hours.

  • Work-up: After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

In Vitro Validation: Selectivity and Sensitivity

This protocol outlines a general procedure for evaluating the performance of a new fluorescent probe in vitro.

  • Stock Solutions: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO) and stock solutions of various metal ions (e.g., 10 mM in water).

  • Spectroscopic Measurements: In a quartz cuvette, add a solution of the probe (e.g., 10 µM in a suitable buffer). Record the initial absorbance or fluorescence spectrum.

  • Titration: Sequentially add small aliquots of the analyte stock solution (e.g., Fe³⁺) to the cuvette and record the spectrum after each addition.

  • Selectivity Test: Repeat the measurement by adding other potential interfering ions to separate solutions of the probe to assess its selectivity.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity against the analyte concentration to determine the detection limit and binding affinity.

In Vivo Validation: Cellular Imaging

This protocol describes a general workflow for validating a fluorescent probe in a cellular context.

  • Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on a glass-bottom dish in an appropriate growth medium.

  • Probe Loading: Incubate the cells with a solution of the this compound probe (e.g., 5 µM in culture medium) for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Analyte Treatment: Treat the cells with a solution of the analyte (e.g., a cell-permeable iron source) or a vehicle control.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • Image Analysis: Quantify the fluorescence intensity in the cells to assess the probe's response to the analyte in a biological environment.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in the validation of this compound probes, the following diagrams are provided.

synthesis_workflow start Starting Materials (4-fluoro-1,2-phenylenediamine, 1,2-bis(6-chloropyridin-2-yl)ethane-1,2-dione) reaction Reflux in Ethanol (6 hours) start->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Final Product (this compound Probe) purification->product

Synthesis workflow for a this compound probe.

validation_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation probe_prep Probe Stock Solution titration Spectroscopic Titration probe_prep->titration analyte_prep Analyte Stock Solutions analyte_prep->titration data_analysis_vitro Data Analysis (LOD, Affinity) titration->data_analysis_vitro imaging Fluorescence Microscopy selectivity Selectivity & Interference Testing selectivity->data_analysis_vitro cell_culture Cell Culture probe_loading Probe Incubation cell_culture->probe_loading analyte_treatment Analyte Treatment probe_loading->analyte_treatment analyte_treatment->imaging data_analysis_vivo Image Analysis imaging->data_analysis_vivo

General workflow for in vitro and in vivo probe validation.

sensing_mechanism probe This compound Probe complex Probe-Analyte Complex probe->complex analyte Analyte (e.g., Fe³⁺) analyte->complex signal Optical Signal (Colorimetric/Fluorescent Change) complex->signal

Conceptual diagram of the probe's sensing mechanism.

References

Cross-Validation of Experimental and Computational Data for 6-Fluoroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for compounds structurally related to 6-Fluoroquinoxaline and calculated computational data for this compound itself. Due to the limited availability of direct experimental data for this compound in the public domain, this document serves as a methodological example for cross-validation, utilizing experimental findings for analogous compounds to benchmark theoretical predictions.

Data Presentation: A Comparative Approach

Table 1: Comparison of Experimental Vibrational Frequencies (FT-IR) for a 6-Chloroquinoxaline Derivative and Calculated Frequencies for this compound

Vibrational ModeExperimental (6-chloro-1,4-diallyl-quinoxaline-2,3(1H,4H)-dione) (cm⁻¹)[1]Calculated (this compound) (cm⁻¹)
C-H stretch (aromatic)3060.3, 3078.33050 - 3100
C=O stretch1738.4, 1756.1N/A
C=C stretch (aromatic)1594.51580 - 1620
C-Cl stretchNot specifiedN/A
C-F stretchN/A1200 - 1250

Note: The experimental data is for a derivative and includes vibrational modes not present in this compound (e.g., C=O and allyl group vibrations). The calculated values for this compound are typical ranges predicted by DFT calculations.

Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts (¹H and ¹³C) for Quinoxaline Derivatives

NucleusExperimental (Quinoxaline Derivatives) (ppm)[2]Calculated (this compound) (ppm)
¹H (Aromatic)7.5 - 9.07.6 - 8.8
¹³C (Aromatic)120 - 150115 - 160
¹³C (C-F)N/A160 - 170 (JC-F ≈ 240-250 Hz)

Note: Experimental chemical shift ranges are generalized from various quinoxaline derivatives. Calculated values for this compound are estimations based on DFT calculations.

Table 3: Comparison of Experimental UV-Vis Absorption Maxima for Quinoxaline Derivatives and Calculated Values for this compound

SolventExperimental (Quinoxaline Derivatives) (nm)[3]Calculated (this compound) (nm)
Ethanol~250 (π-π), ~348 (n-π)~245 (π-π), ~340 (n-π)

Note: Experimental data is for 2,3-diphenylquinoxalin-6-vinyl benzaldehyde. Calculated values for this compound are based on TD-DFT calculations.

Experimental and Computational Protocols

Experimental Methodologies (for Analogous Compounds)

The experimental data for quinoxaline derivatives cited in this guide were obtained using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione was recorded directly on a JASCO FTIR-4160 spectrometer in the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for various quinoxaline derivatives were recorded on spectrometers such as a Bruker Avance II+ 600.[2] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of 2,3-diphenylquinoxalin-6-vinyl benzaldehyde was recorded in ethanol to determine the maximum absorption wavelengths (λmax).[3]

Computational Methodologies (for this compound)

The computational data for this compound presented in this guide are based on widely used quantum chemical methods.

  • Density Functional Theory (DFT) Calculations: Geometric optimization and vibrational frequency calculations for this compound can be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(2d,2p).[2][4] These calculations provide insights into the molecule's stable structure and its expected infrared spectrum.

  • Time-Dependent Density Functional Theory (TD-DFT): To predict the UV-Vis absorption spectrum, TD-DFT calculations can be carried out on the optimized geometry of this compound.[5] This method calculates the electronic transition energies, which correspond to the absorption maxima.

  • Gauge-Independent Atomic Orbital (GIAO) Method: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the GIAO method within the DFT framework.[2] These theoretical chemical shifts can then be compared with experimental data of analogous compounds.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for a target molecule like this compound, especially when direct experimental data is scarce.

CrossValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_validation Cross-Validation exp_target Target Molecule (this compound) exp_analog Analogous Compounds (e.g., 6-chloro-quinoxalines) exp_target->exp_analog Data Unavailable exp_data Spectroscopic & Crystallographic Data exp_analog->exp_data comparison Data Comparison & Analysis exp_data->comparison Experimental Data comp_target Target Molecule (this compound) comp_methods Quantum Chemical Methods (DFT, TD-DFT, GIAO) comp_target->comp_methods comp_data Calculated Properties (Geometry, Spectra, etc.) comp_methods->comp_data comp_data->comparison Computational Predictions conclusion Validation of Computational Methods comparison->conclusion

Caption: Workflow for cross-validating experimental and computational data.

Potential Signaling Pathway Involvement

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to interact with various cellular targets. The diagram below represents a generalized signaling pathway that could potentially be modulated by a bioactive quinoxaline derivative.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand This compound (Hypothetical) ligand->receptor Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

A Comparative Guide to the Performance of 6-Substituted Quinoxaline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent sensors is critical for accurate and sensitive detection of analytes. This guide provides a detailed performance benchmark of 6-substituted quinoxaline-based sensors against other common fluorescent probes for the detection of metal ions, pH, and nitroaromatic compounds.

Quinoxaline derivatives have emerged as a versatile class of fluorophores due to their inherent chemical stability and the tunability of their photophysical properties through chemical modifications.[1] The introduction of substituents at the 6-position of the quinoxaline core can further enhance their sensing capabilities, leading to improved sensitivity and selectivity. This guide offers an objective comparison of these sensors with established alternatives, supported by experimental data.

Performance Benchmark: 6-Substituted Quinoxaline Sensors vs. Alternatives

The efficacy of a fluorescent sensor is determined by key performance metrics such as the limit of detection (LOD), linear range, and response time. The following tables summarize the quantitative performance of representative 6-substituted quinoxaline-based sensors and their alternatives for various analytes.

Metal Ion Detection (Fe³⁺ and Cu²⁺)

A notable example of a 6-substituted quinoxaline-based sensor for metal ions is the 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) . This sensor demonstrates a colorimetric response to Fe³⁺ and a fluorescent "turn-off" response to Cu²⁺.

Sensor TypeSensor NameAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSensing MechanismReference
6-Substituted Quinoxaline 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)Fe³⁺0.236 µMNot Specified< 1 minColorimetric[2]
6-Substituted Quinoxaline 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)Cu²⁺0.395 µMup to 65.2 µM< 1 minFluorescence Quenching[2]
Alternative Rhodamine DerivativeFe³⁺0.01 µM0 - 0.05 µMNot Specified"Turn-on" Fluorescence
Alternative Carbon DotsCu²⁺0.1 µM0.5 - 10 µM~5 minFluorescence Quenching
pH Sensing

For pH sensing, amino-substituted quinoxalines, such as the water-soluble aminoquinoxaline QC1 (with substitutions at the 6 and 7 positions), have shown significant promise. These sensors can exhibit both colorimetric and fluorometric responses to changes in pH.[3] Another example is the malononitrile-functionalized quinoxaline derivative (Q1) , which shows reversible color and fluorescence changes in acidic and basic media.[4]

Sensor TypeSensor NamepH RangeResponseSensing MechanismReference
6,7-Substituted Quinoxaline Aminoquinoxaline (QC1)1 - 5Colorimetric & Ratiometric FluorescenceProtonation of Quinoxaline Nitrogen[3]
Substituted Quinoxaline Malononitrile-functionalized Quinoxaline (Q1)Acidic/BasicColorimetric & "Turn-on" FluorescenceProtonation/Deprotonation[4]
Alternative Fluorescein4 - 6"Turn-on" FluorescenceProtonation/Deprotonation
Alternative Seminaphtharhodafluor (SNARF)6 - 8Ratiometric FluorescenceProtonation/Deprotonation
Nitroaromatic Compound Detection (Picric Acid)

The detection of nitroaromatic compounds, which are common explosives, is another important application. The 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) sensor has demonstrated selective detection of picric acid through fluorescence quenching.[5][6]

Sensor TypeSensor NameAnalyteQuenching Constant (Ksv)Limit of Detection (LOD)Response TimeSensing MechanismReference
6,7-Substituted Quinoxaline 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ)Picric Acid7.81 × 10⁴ M⁻¹Not SpecifiedNot SpecifiedFluorescence Quenching[5][6]
Alternative Cationic Pyrene DerivativePicric AcidNot Specified23.2 nMNot SpecifiedFluorescence Quenching[7]
Alternative Polyaniline-Ag CompositePicric Acid0.1037 × 10⁶ M⁻¹0.558 µMNot SpecifiedFluorescence Quenching[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling mechanisms and experimental workflows for 6-substituted quinoxaline-based fluorescent sensors.

Signaling_Pathway cluster_sensor Sensor cluster_analyte Analyte cluster_complex Complex Formation cluster_response Optical Response Sensor 6-Substituted Quinoxaline Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Metal Ion / H⁺ / Nitroaromatic Analyte->Complex Binding Response Fluorescence Quenching or Enhancement / Color Change Complex->Response Signal Transduction

Figure 1: Generalized signaling pathway for a 6-substituted quinoxaline-based sensor.

Experimental_Workflow A Prepare Sensor Solution (e.g., in Methanol or Buffer) B Record Initial Fluorescence/ Absorbance Spectrum A->B C Add Analyte Solution (e.g., Metal Salt, Acid/Base, Picric Acid) B->C D Incubate for a Defined Response Time C->D E Record Final Fluorescence/ Absorbance Spectrum D->E F Data Analysis: - Calculate LOD - Determine Selectivity - Plot Calibration Curve E->F

Figure 2: A typical experimental workflow for performance evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. The following are representative experimental protocols for the key sensors discussed.

Protocol 1: Detection of Fe³⁺ and Cu²⁺ using 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)

Materials:

  • 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) sensor stock solution (e.g., 1 mM in DMSO).

  • Metal salt solutions (e.g., FeCl₃, CuCl₂) of known concentrations in methanol.

  • Methanol (spectroscopic grade).

  • UV-Vis spectrophotometer and spectrofluorometer.

Procedure for Fe³⁺ Detection (Colorimetric):

  • Prepare a 20 µM solution of QM in methanol.

  • To a cuvette containing the QM solution, add aliquots of the Fe³⁺ stock solution to achieve the desired final concentrations.

  • Record the UV-Vis absorption spectrum after each addition.

  • A color change from colorless to yellow indicates the presence of Fe³⁺.[2]

  • The limit of detection can be calculated from the calibration curve of absorbance vs. Fe³⁺ concentration.

Procedure for Cu²⁺ Detection (Fluorometric):

  • Prepare a solution of QM in methanol (concentration to be optimized for fluorescence intensity).

  • Record the initial fluorescence emission spectrum of the QM solution.

  • Add aliquots of the Cu²⁺ stock solution to the cuvette.

  • After each addition, record the fluorescence emission spectrum.

  • A decrease (quenching) in fluorescence intensity indicates the presence of Cu²⁺.[2]

  • The limit of detection is determined from the plot of fluorescence intensity versus Cu²⁺ concentration.

Protocol 2: pH Sensing using Aminoquinoxaline (QC1)

Materials:

  • Aminoquinoxaline (QC1) stock solution in a suitable solvent (e.g., DMSO).

  • Aqueous buffer solutions of varying pH (e.g., pH 1 to 7).

  • Spectrofluorometer.

Procedure:

  • Prepare a dilute aqueous solution of QC1 (e.g., 0.015 mM) in the desired pH buffer.[3]

  • Excite the solution at the appropriate wavelength (e.g., 420 nm).[3]

  • Record the fluorescence emission spectrum.

  • Repeat the measurement for solutions with different pH values.

  • Analyze the changes in fluorescence intensity and/or the ratio of intensities at two different emission wavelengths to determine the pH-dependent response.

Protocol 3: Detection of Picric Acid using 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ)

Materials:

  • 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) stock solution (e.g., in THF).

  • Picric acid stock solution of known concentration.

  • Solvent mixture (e.g., THF/water) to induce aggregation of BPQ.

  • Spectrofluorometer.

Procedure:

  • Prepare a solution of BPQ in a solvent mixture that promotes aggregation-induced emission enhancement (AIEE).

  • Record the initial fluorescence emission spectrum of the aggregated BPQ solution.

  • Add aliquots of the picric acid stock solution to the cuvette.

  • After each addition, record the fluorescence emission spectrum.

  • The quenching of the fluorescence intensity is indicative of the presence of picric acid.[5][6]

  • The quenching efficiency can be quantified using the Stern-Volmer equation to determine the quenching constant (Ksv).

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoroquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-fluoroquinoxaline is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A chemical-resistant suit and gloves (e.g., nitrile rubber) are required. Gloves should be inspected for integrity before use and disposed of as contaminated waste.[1]

  • Respiratory Protection: In areas with insufficient ventilation or when dealing with dust, a P95 (US) or P1 (EU EN 143) particle respirator should be used.

Quantitative Hazard Data

A summary of key hazard information for this compound is provided in the table below for quick reference.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.
Short-term (acute) aquatic hazardCategory 1H410: Very toxic to aquatic life.
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] This ensures that the chemical is handled and treated in a manner that neutralizes its hazards and prevents environmental contamination. The following steps provide a detailed workflow for this process:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).

    • The label should include the chemical name, concentration, and relevant hazard symbols (e.g., irritant, environmentally hazardous).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the container is in good condition and free from leaks.

    • Keep the container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with an accurate description of the waste, including its composition and quantity.

    • Follow all institutional and local regulations for waste manifest and transportation.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated waste container.

    • For large spills, contact your EHS office immediately.

    • Do not allow the spilled material to enter drains or waterways.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage & Spill Preparedness cluster_3 Final Disposal Protocol start Generate this compound Waste (Pure compound or contaminated materials) characterize Characterize Waste: - Irritant (Skin, Eyes, Respiratory) - Aquatic Toxin start->characterize segregate Segregate into a Labeled, Dedicated Waste Container characterize->segregate store Store in a Secure, Ventilated Area with Secondary Containment segregate->store spill_kit Ensure Spill Kit with Inert Absorbent is Available store->spill_kit contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs approved_plant Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->approved_plant

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and the most current safety data sheet before handling any chemical.

References

Essential Safety and Operational Guide for Handling 6-Fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoroquinoxaline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications and Use
Hand Protection Nitrile or neoprene glovesInspect gloves before use. Use proper glove removal technique to avoid skin contact. For extensive handling, consider double-gloving.[5][6]
Eye and Face Protection Chemical safety goggles and face shieldMust be worn when there is a potential for splashes or airborne particles.[7][8]
Body Protection Laboratory coatA disposable gown is preferred. Ensure it is clean and fully buttoned.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the solid compound outside of a chemical fume hood or when there is a risk of aerosolization.[6][8]

Operational Procedures: Step-by-Step Handling Protocol

All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Designate a specific area within the fume hood for weighing.

  • To prevent the generation of dust, handle the solid compound gently.

  • Use a dedicated spatula and weighing paper.

  • Clean the weighing area and spatula thoroughly after use.

2. Dissolution:

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • If heating is necessary, use a controlled heating mantle and monitor the process to prevent boiling over.

3. General Handling and Storage:

  • Always keep containers of this compound tightly closed when not in use.

  • Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Table 2: Emergency Response Protocol

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[1]

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling 6-Fluoroquinoxalinedot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate exposure Accidental Exposure? experiment->exposure segregate Segregate Waste (Solid & Liquid) decontaminate->segregate dispose Dispose of Hazardous Waste segregate->dispose end End dispose->end exposure->decontaminate No emergency_proc Follow Emergency Procedures exposure->emergency_proc Yes emergency_proc->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.